Methyl quinaldate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILJSZLWPHTUIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20329609 | |
| Record name | methyl quinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19575-07-6 | |
| Record name | methyl quinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of Methyl Quinaldate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl quinaldate, also known as methyl 2-quinolinecarboxylate, is a heterocyclic aromatic ester with the chemical formula C₁₁H₉NO₂. As a derivative of quinaldic acid, a known bioactive scaffold, this compound serves as a crucial chemical intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery and development. The strategic introduction of the methyl ester group can modulate the physicochemical and pharmacokinetic properties of the parent molecule, a concept of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical and physical characteristics, spectroscopic data, a detailed experimental protocol for its synthesis, and a discussion of its potential role in drug development.
Chemical and Physical Properties
Table 1: Chemical Identifiers and Computed Properties of this compound
| Property | Value | Source |
| IUPAC Name | methyl quinoline-2-carboxylate | PubChem[1] |
| Synonyms | Methyl 2-quinolinecarboxylate, Quinaldic acid, methyl ester | PubChem[1], NIST[2] |
| CAS Number | 19575-07-6 | NIST[2] |
| Molecular Formula | C₁₁H₉NO₂ | PubChem[1], NIST[2] |
| Molecular Weight | 187.19 g/mol | PubChem[1] |
| XLogP3 | 1.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) data for this compound is available and provides key fragmentation patterns useful for its identification.
Table 2: Key Fragments in the Mass Spectrum of this compound
| m/z | Relative Intensity | Putative Fragment |
| 129 | 99.99 | [M - COOCH₃]⁺ |
| 128 | 37.20 | [M - COOCH₃ - H]⁺ |
| 157 | 20.0 | [M - OCH₃]⁺ |
| 101 | 15.10 | [C₇H₅N]⁺ |
| 130 | 10.20 | [M - C₄H₄]⁺ |
Source: PubChem[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic peaks for its functional groups. A published FTIR spectrum was acquired using a KBr-Pellet technique.[1]
Table 3: Predicted Characteristic IR Absorptions for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (ester) | ~1720 | Strong, sharp absorption |
| C-O (ester) | ~1250-1300 | Strong absorption |
| C=N (quinoline) | ~1600 | Medium to strong absorption |
| C=C (aromatic) | ~1450-1600 | Multiple medium to weak absorptions |
| C-H (aromatic) | ~3000-3100 | Weak to medium absorptions |
| C-H (methyl) | ~2850-2960 | Weak to medium absorptions |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, fully assigned experimental ¹H and ¹³C NMR spectrum for this compound is not readily found, the expected chemical shifts can be predicted based on the structure and data from similar quinoline derivatives.
Table 4: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -OCH₃ | 3.9 - 4.1 | Singlet |
| H3 | 8.1 - 8.3 | Doublet |
| H4 | 7.9 - 8.1 | Doublet |
| H5, H6, H7, H8 | 7.4 - 7.8 | Multiplet |
Table 5: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 170 |
| C2 | 150 - 155 |
| C3 | 120 - 125 |
| C4 | 135 - 140 |
| C4a | 128 - 132 |
| C5 | 127 - 130 |
| C6 | 126 - 129 |
| C7 | 129 - 132 |
| C8 | 125 - 128 |
| C8a | 145 - 150 |
| -OCH₃ | 52 - 55 |
Synthesis of this compound
This compound is typically synthesized via the Fischer esterification of its parent carboxylic acid, quinaldic acid, with methanol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification of Quinaldic Acid
Objective: To synthesize this compound from quinaldic acid and methanol.
Materials:
-
Quinaldic acid (1.0 equivalent)
-
Anhydrous methanol (large excess, serves as solvent and reactant)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve quinaldic acid in a large excess of anhydrous methanol.
-
Acid Catalysis: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]
-
Work-up: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
References
Potential Biological Activities of Methyl Quinaldate Derivatives: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl quinaldate, the methyl ester of quinaldic acid (quinoline-2-carboxylic acid), belongs to the broader class of quinoline derivatives, a scaffold of significant interest in medicinal chemistry. Quinoline and its analogues have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities. This technical guide provides an in-depth overview of the potential biological activities of this compound derivatives, drawing upon existing research on closely related analogues. While direct studies on this compound derivatives are limited, the biological data from structurally similar compounds, such as quinoline-2-carboxamides and other quinoline-2-carboxylic acid derivatives, offer valuable insights into their potential as therapeutic agents. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes potential mechanisms of action to guide further research and development in this area.
Anticancer Activity
Derivatives of the quinoline-2-carboxylic acid scaffold have shown promising cytotoxic effects against various cancer cell lines. The primary mechanism of action for many quinoline derivatives involves the inhibition of enzymes crucial for cancer cell proliferation and survival, such as DNA methyltransferases (DNMTs) and histone deacetylases (HDACs).[1] The structural similarity of this compound derivatives to these active compounds suggests their potential as anticancer agents.
Quantitative Data: In Vitro Anticancer Activity of Related Quinoline Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Arylquinoline Derivatives | HeLa | 1.1 - 24.5 | [2] |
| PC3 | 1.3 - 28.7 | [2] | |
| MCF-7 | 0.9 - 32.1 | [2] | |
| SKBR-3 | 1.5 - 45.6 | [2] | |
| Quinoline-Chalcone Derivatives | MGC-803 | 1.38 | [3] |
| HCT-116 | 5.34 | [3] | |
| MCF-7 | 5.21 | [3] | |
| Ursolic Acid-Quinoline Derivatives | MDA-MB-231 | 0.61 | [4] |
| HeLa | 0.36 | [4] | |
| SMMC-7721 | 12.49 | [4] | |
| 4-Anilinoquinoline Derivatives | HCT116 | Varies | [5] |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivatives | MLLr leukemic cell lines | Potent Inhibition | [4] |
Antimicrobial Activity
The quinoline core is a well-established pharmacophore in antimicrobial drug discovery, with fluoroquinolones being a prominent class of antibiotics. Derivatives of quinaldine (2-methylquinoline) have demonstrated notable antibacterial and antifungal activities.[6] This suggests that this compound derivatives could also possess antimicrobial properties.
Quantitative Data: In Vitro Antimicrobial Activity of Related Quinaldine Derivatives
| Compound Derivative | Microorganism | MIC (mg/mL) | Reference |
| 7a | Bacillus subtilis | 0.5 | [6] |
| 7a | Staphylococcus aureus | 0.25 | [6] |
| 16a | Escherichia coli | 1 | [6] |
| 18 | Escherichia coli | 4 | [6] |
| 7a | Candida albicans | Moderate effect | [6] |
Enzyme Inhibition
The biological activities of quinoline derivatives are often attributed to their ability to inhibit specific enzymes. For instance, certain quinoline-based compounds have been identified as inhibitors of DNA methyltransferases (DNMTs), which are critical enzymes in epigenetic regulation and are often dysregulated in cancer.[5] Additionally, derivatives of quinoline-4-carboxylic acid have shown inhibitory activity against phosphoinositide 3-kinases (PI3Ks) and histone deacetylases (HDACs).[1] Given the structural similarities, this compound derivatives may also exhibit inhibitory effects on these or other clinically relevant enzymes.
Experimental Protocols
General Synthesis of Quinoline-2-Carboxylic Acid Derivatives
The synthesis of this compound derivatives typically starts from quinoline-2-carboxylic acid. A common method involves the conversion of the carboxylic acid to its corresponding acid chloride, followed by esterification with methanol.
-
Step 1: Acid Chloride Formation: Quinoline-2-carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent like dichloromethane (DCM) or toluene, to yield quinoline-2-carbonyl chloride.
-
Step 2: Esterification: The resulting acid chloride is then reacted with methanol in the presence of a base, such as triethylamine (Et₃N) or pyridine, to afford the this compound. The reaction is typically carried out at room temperature.
Further modifications to the quinoline ring or the methyl ester group can be performed to generate a library of derivatives.[3]
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
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Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
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Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives) for a specified period (e.g., 48 or 72 hours).
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MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
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Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[7]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
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Inoculation: Each well is inoculated with the microbial suspension.
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Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]
Potential Signaling Pathways and Mechanisms of Action
While the precise signaling pathways affected by this compound derivatives are yet to be elucidated, based on the activities of related quinoline compounds, several potential mechanisms can be hypothesized.
Caption: Potential anticancer mechanisms of this compound derivatives.
The diagram above illustrates potential pathways through which this compound derivatives may exert anticancer effects. These include the inhibition of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), leading to the reactivation of tumor suppressor genes and subsequent apoptosis. Additionally, inhibition of pro-survival signaling pathways like the PI3K/Akt pathway could contribute to the overall cytotoxic effect.
Caption: Workflow for antimicrobial evaluation of this compound derivatives.
This workflow outlines the key experimental steps for evaluating the antimicrobial potential of newly synthesized this compound derivatives, from initial screening of minimum inhibitory concentration (MIC) to the identification of lead compounds for further development.
Conclusion and Future Directions
While direct evidence for the biological activity of this compound derivatives is still emerging, the extensive research on structurally related quinoline-2-carboxylic acid and quinaldine derivatives provides a strong rationale for their investigation as potential therapeutic agents. The available data suggest promising anticancer and antimicrobial activities. Future research should focus on the synthesis and systematic biological evaluation of a focused library of this compound derivatives. Key areas for investigation include:
-
Structure-Activity Relationship (SAR) Studies: To identify the key structural features required for potent and selective biological activity.
-
Mechanism of Action Studies: To elucidate the specific molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety profile of lead compounds in animal models.
A comprehensive understanding of the biological activities of this compound derivatives will be crucial for unlocking their full therapeutic potential and advancing them through the drug discovery and development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro anticancer activity of novel quinoline and oxadiazole derivatives of ursolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Quinaldate Scaffold in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities. Within this class, methyl quinaldate (methyl 2-quinolinecarboxylate) and its derivatives represent a key area of investigation for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and medicinal chemistry applications of compounds derived from the quinaldate core. It aims to serve as a comprehensive resource for researchers engaged in the design and development of new pharmaceuticals based on this versatile heterocyclic framework.
Introduction: The Quinoline Scaffold in Drug Discovery
Quinoline and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the field of drug development. The quinoline nucleus is a key structural component in many natural and synthetic bioactive molecules, exhibiting a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. The versatility of the quinoline scaffold allows for structural modifications at various positions, enabling the fine-tuning of physicochemical properties and biological activity. This compound, as a readily accessible and modifiable building block, serves as an excellent starting point for the synthesis of diverse libraries of quinoline-based compounds for pharmacological screening.
Synthesis of the this compound Core and Its Derivatives
The synthesis of the this compound scaffold can be achieved through several established synthetic routes. A common method involves the esterification of quinaldic acid (quinoline-2-carboxylic acid).
General Synthesis of this compound
A straightforward approach to this compound is the Fischer esterification of quinaldic acid. This reaction is typically carried out by refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.
Caption: General workflow for the synthesis of this compound via Fischer Esterification.
Synthesis of Bioactive Derivatives
The this compound scaffold serves as a versatile platform for the synthesis of more complex and biologically active molecules. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. Additionally, the quinoline ring itself can be further functionalized. For instance, derivatives of 4-quinoline carboxylic acids have been synthesized and evaluated as inhibitors of dihydroorotate dehydrogenase (DHODH)[1]. A general synthetic scheme for such derivatives is outlined below.
Caption: Synthetic workflow for 4-quinolinecarboxylate derivatives.
Medicinal Chemistry Applications and Biological Activity
Derivatives of the quinaldate and related quinoline carboxylate scaffolds have demonstrated significant potential in various therapeutic areas. The following tables summarize the quantitative biological activity data for selected quinoline derivatives.
Table 1: Dihydroorotate Dehydrogenase (DHODH) Inhibitory Activity of 4-Quinoline Carboxylic Acid Derivatives[1]
| Compound ID | R1 Substituent | R2 | DHODH IC50 (µM) |
| 1 | Phenyl | H | >50 |
| 2 | 2-fluorophenyl | H | 1.5 |
| 3 | 2-chlorophenyl | H | 0.8 |
| 4 | 2-methylphenyl | H | 0.5 |
| 5 | 2-fluorophenyl | Me | 0.2 |
Table 2: Histone Deacetylase (HDAC) Inhibitory Activity of 2-Quinolineacrylamide Derivatives[2]
| Compound ID | Bridging Group | Antiproliferative IC50 (µM, A549 cells) | HDAC6 Selectivity (fold over other isoforms) |
| 6 | -CH=CH- | 2.5 | >50 |
| 7 | -O- | 1.8 | >300 |
| 8 | -S- | 3.1 | >100 |
| 9 | -NH- | 4.2 | >80 |
Table 3: Cyclooxygenase-2 (COX-2) Inhibitory Activity of 4-Carboxyl Quinoline Derivatives
While a specific study directly on this compound derivatives as COX-2 inhibitors was not identified, related 4-carboxyl quinoline derivatives have shown potent and selective COX-2 inhibition. For instance, a derivative with a p-MeSO2 substituent on a C-2 phenyl ring exhibited a COX-2 IC50 of 0.043 µM, which was more potent than the reference drug celecoxib (IC50 = 0.060 µM).
Table 4: P2X7 Receptor Antagonism of Quinoline-Carboxamide Derivatives[3]
| Compound ID | Phenyl Ring Substitution | h-P2X7R IC50 (µM) |
| 1d | 4-Cl | 0.682 |
| 1e | 4-OCF3 | 0.457 |
| 2e | 4-F | 0.624 |
| 2f | 4-I | 0.566 |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound and its derivatives, based on established chemical principles and related literature.
Synthesis of this compound
Materials:
-
Quinaldic acid (1.0 eq)
-
Dry methanol (excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend quinaldic acid in dry methanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Synthesis of N-Aryl-quinoline-2-carboxamides (General Procedure)
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide (or other suitable base for hydrolysis)
-
Tetrahydrofuran (THF)/Water
-
1M Hydrochloric acid
-
Substituted aniline (1.1 eq)
-
HATU (1.2 eq) or other peptide coupling agent
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
Hydrolysis: Dissolve this compound in a mixture of THF and water. Add lithium hydroxide and stir at room temperature until the hydrolysis is complete (monitored by TLC). Acidify the reaction mixture with 1M HCl to precipitate the quinaldic acid. Filter and dry the solid.
-
Amide Coupling: To a solution of the obtained quinaldic acid in DMF, add the substituted aniline, HATU, and DIPEA. Stir the reaction mixture at room temperature overnight.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to afford the desired N-aryl-quinoline-2-carboxamide.
Signaling Pathways and Mechanism of Action
Based on the available literature, specific signaling pathways directly modulated by this compound itself have not been extensively characterized. However, the biological activities of its derivatives provide insights into their potential mechanisms of action.
-
DHODH Inhibition: 4-Quinoline carboxylic acid derivatives have been shown to inhibit dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of this enzyme disrupts the synthesis of pyrimidines, which are essential for DNA and RNA synthesis, thereby leading to an antiproliferative effect.
-
HDAC Inhibition: 2-Quinolineacrylamide derivatives act as histone deacetylase inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the altered expression of genes involved in cell cycle arrest, differentiation, and apoptosis.
-
P2X7R Antagonism: Quinoline-carboxamide derivatives have been identified as antagonists of the P2X7 receptor, an ATP-gated ion channel. Overactivation of P2X7R is implicated in various inflammatory and cancerous conditions. Antagonism of this receptor can modulate downstream signaling pathways involved in inflammation and cell proliferation.
Caption: Potential molecular targets and downstream effects of bioactive quinoline-2-carboxylate derivatives.
Conclusion and Future Perspectives
The this compound scaffold is a valuable starting point for the development of a wide array of biologically active compounds. The synthetic accessibility and the potential for diversification make it an attractive core for medicinal chemistry campaigns. The data presented in this guide highlight the potential of quinoline-2-carboxylate derivatives as inhibitors of various enzymes and receptors implicated in cancer and inflammatory diseases. Future research in this area should focus on the systematic exploration of the structure-activity relationships of this compound derivatives against a broader range of biological targets. Furthermore, detailed investigations into the pharmacokinetic and pharmacodynamic properties of lead compounds will be crucial for their translation into clinically viable therapeutic agents. The development of novel synthetic methodologies to further diversify the quinaldate scaffold will undoubtedly open new avenues for the discovery of next-generation pharmaceuticals.
References
Investigating the Mechanism of Action for Methyl Quinaldate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl quinaldate, scientifically known as methyl 2-quinolinecarboxylate, is a small molecule belonging to the quinoline class of compounds. While direct pharmacological studies on this compound are limited, its structural similarity to other biologically active quinoline derivatives and its parent compound, quinaldic acid, suggests a range of potential mechanisms of action. This technical guide provides a comprehensive overview of the plausible molecular targets and signaling pathways that may be modulated by this compound, drawing upon existing data for structurally related compounds. The potential mechanisms explored herein include anti-inflammatory, analgesic, anti-proliferative, and enzyme-inhibitory activities. This document aims to serve as a foundational resource for researchers initiating studies on the pharmacological profile of this compound, offering detailed experimental protocols and conceptual frameworks for investigation.
Chemical Identity
-
Systematic Name: Methyl 2-quinolinecarboxylate
-
Synonyms: this compound, Quinaldic acid methyl ester
-
Chemical Formula: C₁₁H₉NO₂
-
Molecular Weight: 187.19 g/mol
-
CAS Number: 19575-07-6[1]
Potential Mechanisms of Action and Signaling Pathways
Based on the known biological activities of its parent compound, quinaldic acid, and other quinoline derivatives, the following mechanisms of action for this compound are proposed for investigation.
Anti-inflammatory Activity
Quinoline derivatives have been extensively reported to possess anti-inflammatory properties.[1][2][3][4][5][6] A likely mechanism is the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.
COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Inhibition of these enzymes is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). Several quinoline derivatives have demonstrated potent COX inhibitory activity.[7][8]
Below is a diagram illustrating the potential inhibition of the COX pathway by this compound.
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Recent studies have identified novel quinoline analogues as potent inhibitors of the NLRP3 inflammasome.[9]
The following diagram illustrates the potential point of intervention for this compound in the NLRP3 inflammasome activation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure--activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. 2.3. NLRP3 Inflammasome Inhibition [bio-protocol.org]
- 6. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eurjchem.com [eurjchem.com]
Methyl Quinaldate: A Technical Guide to its Predicted Natural Occurrence, Isolation, and Biological Activity
Disclaimer: As of late 2025, there is no direct scientific literature documenting the natural occurrence or isolation of methyl quinaldate from any biological source. This technical guide, therefore, provides a predictive overview based on the known natural history, isolation methodologies, and biological activities of structurally related compounds, primarily quinaldic acid and other simple quinoline alkaloids. This document is intended for researchers, scientists, and drug development professionals as a hypothetical framework to guide future investigations.
Predicted Natural Occurrence
While this compound itself has not been identified as a natural product, its parent compound, quinaldic acid (quinoline-2-carboxylic acid), is a known metabolite. Simple quinoline alkaloids are found across various kingdoms of life, suggesting potential, albeit currently undiscovered, pathways for the biosynthesis of this compound.
1.1 Occurrence in Plants: Quinoline alkaloids are well-documented in the plant kingdom, particularly within the Rutaceae (e.g., Galipea officinalis) and Rubiaceae (e.g., Cinchona species) families.[1][2] These compounds are also found in the Asteraceae family.[2] It is plausible that this compound could exist as a minor constituent in plants that produce quinaldic acid or other simple quinoline derivatives.
1.2 Occurrence in Microorganisms and Animals: Quinoline alkaloids have been isolated from both fungal (e.g., Penicillium species) and bacterial (e.g., Pseudomonas species) sources.[2] Furthermore, some simple quinoline alkaloids have been identified in animals, such as the centipede Scolopendra subspinipes mutilans, where they may serve as defense compounds.[3][4] Quinaldic acid itself is a metabolite of tryptophan degradation via the kynurenine pathway in mammals and is excreted in urine.
Hypothetical Isolation and Purification
The isolation of this compound from a natural source would likely follow established protocols for the extraction and purification of simple quinoline alkaloids. A generalized workflow is presented below.
2.1 Extraction: A common approach for the extraction of alkaloids from plant material involves solvent extraction.[1] Microwave-Integrated Extraction and Leaching (MIEL) has been shown to be an efficient method for extracting quinoline alkaloids from Cinchona bark and could be adapted for this purpose.[5][6]
Table 1: Hypothetical Extraction Parameters for this compound
| Parameter | Value | Rationale |
| Plant Material | Dried and powdered aerial parts or roots | Common practice for maximizing surface area for extraction. |
| Extraction Solvent | Methanol or Ethanol | Good general solvents for a wide range of alkaloids. |
| Extraction Method | Maceration, Soxhlet, or MIEL | Choice depends on available equipment and desired efficiency. |
| Solvent-to-Solid Ratio | 10:1 (v/w) | A typical starting point for efficient extraction. |
| Extraction Time | 24-48 hours (Maceration), 8-12 hours (Soxhlet), 30-60 minutes (MIEL) | Varies by method; MIEL offers a significant time advantage. |
| Temperature | Room Temperature (Maceration), Boiling point of solvent (Soxhlet), Controlled (MIEL) | Temperature can influence extraction efficiency and compound stability. |
2.2 Purification: Following extraction, a series of chromatographic techniques would be employed to isolate this compound from the crude extract.
2.2.1 Liquid-Liquid Partitioning: The crude extract would first be subjected to liquid-liquid partitioning to separate compounds based on their polarity and acid-base properties. An acid-base extraction is standard for isolating alkaloids.
2.2.2 Chromatographic Methods: Further purification would be achieved using a combination of chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a standard and effective method for the final purification of individual compounds.[5][6] High-Speed Counter-Current Chromatography (HSCCC) has also been successfully used for the isolation of quinoline alkaloids.
Table 2: Hypothetical Chromatographic Purification Parameters for this compound
| Technique | Stationary Phase | Mobile Phase (Gradient) | Detection |
| Column Chromatography | Silica Gel | Hexane:Ethyl Acetate (gradient) | UV (254 nm) |
| Preparative HPLC | C18 | Acetonitrile:Water (gradient) with 0.1% Formic Acid | UV (diode array detector) |
| HSCCC | - | Two-phase solvent system (e.g., HEMWat) | UV |
2.3 Structure Elucidation: The structure of the isolated compound would be confirmed using a combination of spectroscopic and spectrometric techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Predicted Biological Activity and Signaling Pathways
While the specific biological activities of this compound are uncharacterized, the activities of quinaldic acid provide a strong basis for prediction. Quinaldic acid has demonstrated anti-proliferative effects in colon cancer cell lines.[7]
3.1 Anti-proliferative Activity: Studies on quinaldic acid have shown that it can suppress metabolic activity and DNA synthesis in various colon cancer cell lines (HT-29, LS180, and Caco-2).[7] Importantly, it was found to be non-toxic to normal colon epithelial cells at concentrations that were effective against cancer cells.[7]
Table 3: Reported IC₅₀ Values for Quinaldic Acid in Colon Cancer Cell Lines
| Cell Line | Metabolic Activity (IC₅₀) | DNA Synthesis (IC₅₀) |
| HT-29 | 0.5 mM | 2.7 mM |
| LS180 | 0.5 mM | 4.3 mM |
| Caco-2 | 0.9 mM | 2.0 mM |
| Data from a study on the effects of quinaldic acid on colon cancer cells.[7] |
3.2 Modulation of Signaling Pathways: Quinaldic acid has been shown to modulate several key signaling pathways involved in cell proliferation and survival.[7] It alters the phosphorylation levels of extracellular-signal-regulated kinase (ERK) 1/2, p38, cAMP response element-binding protein (CREB), and Akt (protein kinase B).[7]
Visualizations
4.1 Experimental Workflow for Isolation
Caption: Generalized workflow for the hypothetical isolation and purification of this compound.
4.2 Predicted Signaling Pathway Modulation
Caption: Predicted modulation of cancer cell signaling pathways by this compound based on data for quinaldic acid.
Conclusion and Future Directions
The absence of this compound in the current body of natural products literature presents a unique research opportunity. The structural similarity to the known metabolite quinaldic acid and the broader class of simple quinoline alkaloids provides a rational basis for its potential discovery in nature. Future research should focus on targeted screening of organisms known to produce simple quinoline alkaloids, employing sensitive analytical techniques such as LC-MS/MS for detection. Should this compound be isolated, the evaluation of its biological activities, particularly its anti-proliferative and signaling modulatory effects, would be a logical and promising next step. This predictive guide serves as a foundational document to stimulate and direct such research endeavors.
References
- 1. Quinoline alkaloids - Wikipedia [en.wikipedia.org]
- 2. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 3. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinaldic acid inhibits proliferation of colon cancer ht-29 cells in vitro: effects on signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Profile of Methyl Quinaldate: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical characteristics of methyl quinaldate (also known as methyl 2-quinolinecarboxylate). The information presented herein is compiled from various scientific databases and literature sources to support research and development activities. This document details the compound's identity, summarizes its physicochemical properties in tabular format, describes relevant experimental protocols, and provides a visual representation of the analytical workflow for its characterization.
Compound Identification and Chemical Structure
This compound is the methyl ester of quinaldic acid. Its chemical structure consists of a quinoline ring with a methoxycarbonyl group at the 2-position.
-
Synonyms: Methyl 2-quinolinecarboxylate, Quinaldic acid, methyl ester[1][2]
-
Molecular Formula: C₁₁H₉NO₂[3]
Physicochemical Properties
Table 1: General Physicochemical Data
| Property | Value | Data Type | Source |
| Molecular Formula | C₁₁H₉NO₂ | - | [3] |
| Molecular Weight | 187.19 g/mol | - | [1][2] |
| Melting Point | Not Available | - | - |
| Boiling Point | Not Available | - | - |
| pKa | Data available in IUPAC Digitized pKa Dataset | Experimental | [2][4][5][6][7] |
Table 2: Solubility and Partitioning Data
| Property | Value | Data Type | Source |
| LogP (Octanol/Water) | 1.9 | Computed (XLogP3) | [1][2] |
| Aqueous Solubility | Not Available | - | - |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. While complete spectra are not provided, key data points from mass spectrometry are available.
Table 3: Mass Spectrometry Data
| Technique | Key Data (m/z) | Data Type | Source |
| GC-MS (EI) | 129, 128, 157, 101, 130 | Experimental | [2] |
Interpretation of Expected Spectra:
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the quinoline ring system, likely in the range of 7.5-8.5 ppm. A distinct singlet corresponding to the methyl ester protons (O-CH₃) would be expected further upfield, typically around 4.0 ppm.
-
¹³C NMR: The carbon NMR would display signals for the nine carbons of the quinoline ring and the two carbons of the methyl ester group. The carbonyl carbon of the ester would appear significantly downfield.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester group, typically in the region of 1720-1740 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be prominent.[8][9]
Experimental Protocols
Detailed experimental procedures are essential for the accurate determination of physicochemical properties. As specific protocols for this compound are not widely published, the following sections describe standard laboratory methodologies that are applicable.
Synthesis of this compound
A standard method for the synthesis of this compound is the Fischer esterification of quinaldic acid.
Caption: Workflow for the synthesis of this compound.
Protocol:
-
Preparation: Suspend quinaldic acid in an excess of dry methanol in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Determination of Melting Point
The melting point of a solid organic compound is a key indicator of its purity.
Protocol:
-
Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube, which is then sealed at one end.
-
Apparatus: The capillary tube is placed in a melting point apparatus, which slowly heats the sample.
-
Observation: The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded. A narrow melting range (typically 0.5-1°C) is indicative of a pure compound.
Determination of Aqueous Solubility
The shake-flask method is a common technique for determining the equilibrium solubility of a compound.
Protocol:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of water or a buffer solution at a specific pH.
-
Equilibration: The mixture is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Determination of LogP (Octanol-Water Partition Coefficient)
The shake-flask method is also the standard procedure for the experimental determination of LogP.
Protocol:
-
Phase Preparation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by shaking them together and allowing the layers to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases, and then a known volume of the other phase is added. The mixture is shaken until equilibrium is reached.
-
Phase Separation: The two phases are separated by centrifugation.
-
Concentration Analysis: The concentration of the compound in each phase is measured using an appropriate analytical technique (e.g., HPLC-UV).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the comprehensive physicochemical characterization of a compound such as this compound.
Caption: General workflow for physicochemical characterization.
Conclusion
This technical guide consolidates the currently available physicochemical data for this compound. While fundamental identifiers and some spectral and computed data are accessible, there is a notable absence of publicly available experimental data for key properties such as melting point, boiling point, and aqueous solubility. The provided standard experimental protocols offer a framework for determining these missing values. For researchers and drug development professionals, the existing data provides a foundational understanding of this compound, while also highlighting the need for further experimental characterization to establish a complete and robust physicochemical profile.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Methyl quinoline-2-carboxylate | C11H9NO2 | CID 421738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Quinolinecarboxylic acid, methyl ester [webbook.nist.gov]
- 4. Quinaldic Acid | C10H7NO2 | CID 7124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GitHub - IUPAC/Dissociation-Constants: This repository includes pKa data obtained from measurements in aqueous solutions, digitized and curated from reference books published by IUPAC. [github.com]
- 6. PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. IUPAC Digitized pKa Dataset - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl Quinaldate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of methyl quinaldate, a valuable intermediate in medicinal chemistry and materials science. Two primary synthetic methodologies are presented: the classic Fischer-Speier esterification of quinaldic acid and a modern copper-catalyzed O-methylation. This guide includes step-by-step experimental procedures, tabulated quantitative data, and characterization details to ensure reproducibility. Workflow diagrams generated using Graphviz are provided for clear visualization of the synthetic processes.
Introduction
This compound (methyl 2-quinolinecarboxylate) is a heterocyclic compound with significant applications in the synthesis of pharmaceuticals and functional materials. Its structure, featuring a quinoline core, is a common motif in bioactive molecules. The ester functionality serves as a versatile handle for further chemical transformations. The reliable and efficient synthesis of this compound is therefore of considerable interest to the scientific community. This document outlines two effective methods for its preparation.
Synthesis via Fischer-Speier Esterification
The Fischer-Speier esterification is a robust and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. This approach is often favored for its operational simplicity and cost-effectiveness.
Experimental Protocol
Materials:
-
Quinaldic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend quinaldic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 15-20 mL per gram of quinaldic acid).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.
-
Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the mixture by slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of methanol used).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography on silica gel to afford pure this compound.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via Fischer-Speier esterification.
Synthesis via Copper-Catalyzed O-Methylation
A more contemporary approach involves a copper-catalyzed O-methylation of the carboxylic acid using dimethyl sulfoxide (DMSO) as the methyl source. This method offers an alternative pathway, particularly for substrates that may be sensitive to strongly acidic conditions.
Experimental Protocol
Materials:
-
Quinaldic acid
-
Copper(I) oxide (Cu₂O)
-
2,2'-Bipyridine (bpy)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Petroleum ether
Equipment:
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer with hotplate
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a Schlenk tube, add quinaldic acid (1.0 eq), Cu₂O (0.1 eq), 2,2'-bipyridine (0.2 eq), and K₂CO₃ (2.0 eq).
-
Solvent Addition: Add anhydrous DMSO as the solvent and methyl source.
-
Reaction: Seal the tube and heat the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 24 h), with vigorous stirring.
-
Work-up:
-
After cooling to room temperature, dilute the reaction mixture with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 3:1) as the eluent to yield pure this compound.
Quantitative Data Summary
| Parameter | Copper-Catalyzed O-Methylation |
| Yield | 29% |
| Melting Point | 174–177 °C |
Experimental Workflow
Caption: Workflow for the copper-catalyzed O-methylation synthesis of this compound.
Characterization Data for this compound
| Property | Data |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol |
| CAS Number | 19575-07-6 |
| Appearance | Colorless to yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.31 (d, J = 8.6 Hz, 1H), 8.22 (d, J = 8.5 Hz, 1H), 8.15 (d, J = 8.5 Hz, 1H), 7.85 (d, J = 8.1 Hz, 1H), 7.78 (ddd, J = 8.4, 6.9, 1.5 Hz, 1H), 7.65 (ddd, J = 8.1, 6.9, 1.2 Hz, 1H), 4.10 (s, 3H). |
| ¹³C NMR (Predicted) | δ (ppm): 165.8 (C=O), 150.1 (C), 147.2 (C), 137.0 (CH), 130.1 (CH), 129.5 (CH), 129.3 (C), 128.0 (CH), 127.5 (CH), 118.6 (CH), 53.0 (CH₃). |
| IR (KBr, cm⁻¹) (Predicted) | ~3050 (Ar C-H stretch), ~2950 (C-H stretch), ~1720 (C=O stretch), ~1600, 1500 (C=C stretch), ~1250 (C-O stretch). |
| Mass Spectrum (EI) | m/z (%): 187 (M⁺, 100), 156 (M⁺ - OCH₃, 80), 128 (M⁺ - COOCH₃, 95), 101 (70). |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Organic solvents are flammable. Keep away from ignition sources.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in these procedures.
Conclusion
This document provides two distinct and detailed protocols for the synthesis of this compound, catering to different laboratory capabilities and substrate sensitivities. The classic Fischer esterification offers a straightforward and high-yielding approach, while the copper-catalyzed methylation presents a modern alternative. The provided quantitative data and characterization information will aid researchers in the successful synthesis and verification of this important chemical intermediate.
Methyl Quinaldate: A Versatile Scaffold for Organic Synthesis in Drug Discovery and Development
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl quinaldate, also known as methyl quinoline-2-carboxylate, is a heterocyclic building block of significant interest in the field of medicinal chemistry and organic synthesis. The quinoline core is a privileged scaffold found in a wide array of natural products and synthetic compounds with diverse biological activities. As a stable and reactive precursor, this compound offers a convenient entry point for the synthesis of a variety of functionalized quinoline derivatives, particularly quinoline-2-carboxamides, which are analogues of the crucial peptide bond (-CONH-). This document provides an overview of the applications of this compound and detailed protocols for its use in key synthetic transformations.
Core Applications
This compound serves as a key intermediate in the synthesis of compounds targeting a range of biological processes. Its primary application lies in the straightforward synthesis of quinoline-2-carboxamides, which have been investigated for their potential as:
-
Anticancer Agents: Quinoline derivatives are known to inhibit various kinases, and carboxamide derivatives have been designed as EGFR inhibitors.
-
Antimicrobial Agents: The quinoline scaffold is present in several antibacterial and antimalarial drugs.
-
Herbicides: Certain quinoline-carboxamides have been found to inhibit photosynthetic electron transport, making them candidates for agrochemical development.
The ester functionality of this compound allows for facile derivatization through nucleophilic acyl substitution, primarily with amines to form amides. This reaction is typically high-yielding and tolerates a wide range of functional groups on the amine coupling partner, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Key Synthetic Transformations
The most common and valuable reaction employing this compound as a building block is its conversion to quinoline-2-carboxamides via aminolysis. This transformation allows for the introduction of a wide variety of substituents at the 2-position of the quinoline ring, profoundly influencing the biological activity of the resulting molecule.
Workflow for Amide Synthesis from this compound
Caption: General workflow for the synthesis of quinoline-2-carboxamides.
Experimental Protocols
The following protocols are based on established synthetic methodologies for the derivatization of this compound.
Protocol 1: General Synthesis of N-Aryl-quinoline-2-carboxamides
This protocol describes the direct aminolysis of this compound with an aniline derivative to yield the corresponding N-aryl-quinoline-2-carboxamide. This class of compounds has been investigated for its inhibitory effects on photosynthetic electron transport.
Reaction Scheme:
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline, 3,4-dichloroaniline)
-
High-boiling point solvent (e.g., Dowtherm A, diphenyl ether) or solvent-free conditions
-
Methanol (for work-up)
-
Standard laboratory glassware and heating apparatus (e.g., heating mantle, reflux condenser)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and the desired substituted aniline (1.1 - 1.5 eq).
-
The reaction can be performed neat (solvent-free) or in a minimal amount of a high-boiling point solvent.
-
Heat the reaction mixture to a temperature between 150-200 °C. The optimal temperature may vary depending on the reactivity of the aniline.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude product may solidify upon cooling. Triturate the solid with methanol to remove unreacted starting materials and byproducts.
-
Collect the solid product by vacuum filtration and wash with cold methanol.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
Quantitative Data:
| Product Name | Aniline Derivative | Yield (%) |
| N-(4-fluorophenyl)quinoline-2-carboxamide | 4-fluoroaniline | 75-85 |
| N-(3,4-dichlorophenyl)quinoline-2-carboxamide | 3,4-dichloroaniline | 80-90 |
Protocol 2: Synthesis of Quinoline-2-carboxamide Derivatives via Coupling Agents
For more sensitive substrates or to achieve milder reaction conditions, the synthesis of quinoline-2-carboxamides can be performed starting from quinaldic acid (obtained by hydrolysis of this compound) using a peptide coupling agent.
Workflow for Coupling Agent-Mediated Amide Synthesis
Caption: Two-step synthesis of quinoline-2-carboxamides via hydrolysis and subsequent amide coupling.
Part A: Hydrolysis of this compound to Quinaldic Acid
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Ethanol
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC until all the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify to pH 2-3 with concentrated HCl.
-
A precipitate of quinaldic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry.
Part B: Amide Coupling
Materials:
-
Quinaldic acid
-
Amine hydrochloride salt (e.g., L-alanine methyl ester hydrochloride)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Triethylamine (TEA)
-
Anhydrous solvent (e.g., DMF or CH2Cl2)
Procedure:
-
To a solution of quinaldic acid (1.0 eq) in the chosen anhydrous solvent, add the amine hydrochloride salt (1.1 eq).
-
Add HBTU (1.2 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Coupling Reaction:
| Product Name | Amine Used (hydrochloride salt) | Yield (%) |
| Methyl 2-(quinoline-2-carboxamido)propanoate | L-alanine methyl ester | 60-80 |
| Methyl 2-(quinoline-2-carboxamido)-3-phenylpropanoate | L-phenylalanine methyl ester | 60-80 |
Conclusion
This compound is a valuable and versatile building block in organic synthesis, providing a reliable entry point for the creation of diverse libraries of quinoline derivatives. The straightforward conversion to quinoline-2-carboxamides through either direct aminolysis or coupling agent-mediated protocols allows for extensive exploration of the chemical space around the quinoline scaffold. These methodologies are crucial for researchers in drug discovery and development aiming to synthesize novel compounds with potential therapeutic applications. The protocols provided herein offer robust procedures for the utilization of this compound in the synthesis of these important molecular entities.
Applications of Methyl Quinaldate in Drug Design and Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl quinaldate (methyl 2-quinolinecarboxylate) is a versatile scaffold in medicinal chemistry, offering a privileged heterocyclic core for the design and synthesis of novel therapeutic agents. The quinoline ring system is a common motif in a wide array of natural products and synthetic compounds exhibiting diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. The ester functionality at the 2-position of this compound serves as a convenient handle for facile chemical modifications, allowing for the generation of diverse libraries of derivatives such as carboxamides, hydrazones, and other heterocyclic adducts. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery and design of new drug candidates, with a focus on its application in developing anticancer and antimicrobial agents.
Application Note 1: this compound as a Scaffold for Anticancer Agents
The quinoline core is a prominent feature in several approved and investigational anticancer drugs. Derivatives of this compound, particularly quinoline-2-carboxamides and hydrazones, have demonstrated significant potential as cytotoxic agents against various cancer cell lines. These compounds often exert their anticancer effects through mechanisms such as the inhibition of critical signaling pathways, induction of apoptosis, and cell cycle arrest.
A key pathway often targeted by quinoline derivatives is the PI3K/Akt/mTOR signaling cascade, which is frequently hyperactivated in many cancers, promoting cell proliferation, survival, and resistance to therapy.[1][2][3] By designing molecules that can effectively inhibit key components of this pathway, researchers can develop potent and selective anticancer agents.
Quantitative Data: Anticancer Activity of Quinoline-2-Carboxamide and Dihydrazone Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values) of a selection of quinoline derivatives, highlighting the potential of this scaffold.
| Compound ID | R Group (Modification from this compound Core) | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: Quinoline-based Dihydrazones | ||||
| 3b | Dihydrazone derivative | MCF-7 (Breast) | 7.02 | [4] |
| 3c | Dihydrazone derivative | MCF-7 (Breast) | 7.05 | [4] |
| 3c | BGC-823 (Gastric) | 8.53 | [4] | |
| 3c | BEL-7402 (Liver) | 9.12 | [4] | |
| 3c | A549 (Lung) | 11.23 | [4] | |
| Series 2: Quinoline-Chalcone Hybrids | ||||
| 12e | Chalcone hybrid | MGC-803 (Gastric) | 1.38 | [5] |
| 12e | HCT-116 (Colon) | 5.34 | [5] | |
| 12e | MCF-7 (Breast) | 5.21 | [5] | |
| Series 3: Quinoline-based EGFR/HER-2 Inhibitors | ||||
| 5a | Anilino-quinazoline derivative | A-549 (Lung) | 0.025 | [6] |
| 5a | MCF-7 (Breast) | 0.023 | [6] | |
| Series 4: Fluorinated Quinoline Analogues | ||||
| 6a | 2'-Fluoro substitution | MDA-MB-468 (Breast) | ~2.5-5 | [7] |
| 6b | 3'-Fluoro substitution | MDA-MB-468 (Breast) | ~2.5-5 | [7] |
| 6f | 4'-Trifluoromethyl substitution | MDA-MB-468 (Breast) | ~2.5-5 | [7] |
Application Note 2: this compound in the Development of Antimicrobial Agents
The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. The quinoline scaffold has a long history in antimicrobial drug discovery, with fluoroquinolones being a prominent class of antibiotics. This compound provides a starting point for the synthesis of new quinoline derivatives with potential activity against a range of bacterial and fungal pathogens. Modifications at the 2-position can lead to compounds that interfere with essential microbial processes.
Quantitative Data: Antimicrobial Activity of Quinoline Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected quinoline derivatives against various microbial strains.
| Compound ID | R Group (Modification from Quinoline Core) | Microorganism | MIC (µg/mL) | Reference |
| Series 1: Quinoline Hydrazone Derivatives | ||||
| 7b | Hydroxyimidazolium hybrid | Staphylococcus aureus | 2 | [8] |
| 7h | Hydroxyimidazolium hybrid | Staphylococcus aureus | 20 | [8] |
| 7c | Hydroxyimidazolium hybrid | Cryptococcus neoformans | 15.6 | [8] |
| 7d | Hydroxyimidazolium hybrid | Cryptococcus neoformans | 15.6 | [8] |
| Series 2: Quinoline-2-one Derivatives | ||||
| 6c | 2-oxo-quinoline derivative | MRSA | 0.75 | [9] |
| 6c | VRE | 0.75 | [9] | |
| 6l | 2-oxo-quinoline derivative | MRSA | 1.25 | [9] |
| 6o | 2-oxo-quinoline derivative | MRSA | 2.50 | [9] |
| Series 3: Quinoline-based Sulfonamides | ||||
| 6 | Sulfonamide derivative | Bacillus cereus | 3.12 | [10] |
| 6 | Staphylococcus sp. | 3.12 | [10] | |
| 6 | Pseudomonas sp. | 6.25 | [10] | |
| 6 | Escherichia coli | 6.25 | [10] |
Experimental Protocols
Synthesis of Bioactive Derivatives from this compound
A common and efficient strategy for derivatizing this compound is its conversion to quinoline-2-carbohydrazide, which serves as a versatile intermediate for the synthesis of hydrazones and carboxamides.
Synthetic workflow for derivatization of this compound.
Protocol 1: Synthesis of Quinoline-2-carbohydrazide from this compound
This protocol describes the hydrazinolysis of this compound to form the key intermediate, quinoline-2-carbohydrazide.
-
Materials:
-
This compound (1 equivalent)
-
Hydrazine hydrate (2-5 equivalents)
-
Ethanol or Methanol
-
-
Procedure:
-
Dissolve this compound in ethanol or methanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product, quinoline-2-carbohydrazide, will often precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure product.[11]
-
Protocol 2: Synthesis of Quinoline-2-carboxamide Derivatives
This protocol outlines the synthesis of N-substituted quinoline-2-carboxamides from quinoline-2-carbohydrazide.
-
Materials:
-
Quinoline-2-carbohydrazide (1 equivalent)
-
Substituted carboxylic acid (1 equivalent)
-
Coupling agent (e.g., EDC, HBTU) (1.1 equivalents)
-
Base (e.g., Triethylamine, DIPEA) (2-3 equivalents)
-
Anhydrous solvent (e.g., DMF, DCM)
-
-
Procedure:
-
Dissolve the substituted carboxylic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the coupling agent and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve quinoline-2-carbohydrazide in the anhydrous solvent and add the base.
-
Add the solution of quinoline-2-carbohydrazide to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired quinoline-2-carboxamide derivative.[7]
-
Protocol 3: Synthesis of Quinoline-based Hydrazone Derivatives
This protocol describes the condensation reaction between quinoline-2-carbohydrazide and an aldehyde or ketone to form a hydrazone.
-
Materials:
-
Quinoline-2-carbohydrazide (1 equivalent)
-
Substituted aldehyde or ketone (1 equivalent)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve quinoline-2-carbohydrazide in ethanol or methanol in a round-bottom flask.
-
Add the substituted aldehyde or ketone to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product will often precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure hydrazone derivative.[1][12]
-
Biological Evaluation Protocols
General workflow for biological evaluation of synthesized derivatives.
Protocol 4: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[13][14][15][16]
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Synthesized quinoline derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][8][17][18][19]
-
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Synthesized quinoline derivatives (dissolved in DMSO)
-
96-well microtiter plates
-
-
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the synthesized compounds in the broth medium in the wells of a 96-well plate (typically 50 µL per well).
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in broth to a concentration of approximately 1 x 10^6 CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well.
-
Controls: Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Pathway by Quinoline Derivatives
Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is aberrantly activated, contributing to tumorigenesis. Quinoline-based compounds have been identified as potent inhibitors of this pathway, often targeting the PI3K enzyme directly.[13][20][21] Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, a crucial step in the activation of downstream effectors like Akt and mTOR. By blocking this pathway, quinoline derivatives can effectively halt the pro-survival and proliferative signals in cancer cells, leading to apoptosis and tumor growth inhibition. The diagram above illustrates the simplified PI3K/Akt/mTOR pathway and the inhibitory action of quinoline derivatives on PI3K. This mechanism of action makes the quinoline scaffold a promising starting point for the development of targeted cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells | Bentham Science [eurekaselect.com]
- 3. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]
- 14. Docking Studies on Isoform-Specific Inhibition of Phosphoinositide-3-Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for methyl quinaldate
An optimized and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of methyl quinaldate has been established. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development, ensuring accurate and reproducible results. The method is suitable for the analysis of this compound in various sample matrices, subject to appropriate sample preparation.
Introduction
This compound is a chemical compound with potential applications in pharmaceutical and chemical industries. A reliable and robust analytical method is crucial for its quantification in research and quality control settings. High-Performance Liquid Chromatography (HPLC) offers high resolution, sensitivity, and specificity, making it a suitable technique for this purpose.[1][2] This document outlines a validated reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Principle
The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and water.[1] this compound is separated from other components in the sample based on its differential partitioning between the stationary and mobile phases. Detection is achieved using a UV detector at a wavelength where this compound exhibits maximum absorbance.
Materials and Reagents
-
Analyst: this compound reference standard (purity >99%)
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade)[3]
-
Additives: Formic acid (analytical grade)[3]
-
Filters: 0.45 µm or 0.22 µm syringe filters[4]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., ZORBAX SB-C18, 4.6 x 250 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C[5] |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method should be adapted based on the sample matrix. A general procedure for a solid sample is provided below:
-
Weighing: Accurately weigh a representative amount of the homogenized solid sample.[3]
-
Extraction: Transfer the weighed sample to a suitable volumetric flask. Add a portion of the mobile phase and sonicate for 15 minutes to extract the this compound.[3]
-
Dilution: Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
Filtration: Filter the solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial before injection.[3][4]
Method Validation Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[6] The validation parameters are summarized in the table below.
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Specificity | No interference from blank |
| Robustness | Unaffected by minor changes in flow rate and temperature |
Data Presentation
The quantitative data for the method validation is presented in the following tables for clarity and easy comparison.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.1 |
| 10 | 151.8 |
| 25 | 380.5 |
| 50 | 759.2 |
| 100 | 1521.4 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy and Precision Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (n=3) | Recovery (%) | RSD (%) |
| 10 | 9.95 | 99.5 | 1.2 |
| 50 | 50.40 | 100.8 | 0.8 |
| 90 | 89.28 | 99.2 | 1.5 |
Visualization
The following diagram illustrates the logical workflow of the HPLC analysis for this compound.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The described HPLC method is simple, rapid, accurate, and precise for the quantitative determination of this compound. This validated method can be effectively used for routine quality control and research purposes in the pharmaceutical and chemical industries.
References
- 1. wjpmr.com [wjpmr.com]
- 2. wjbphs.com [wjbphs.com]
- 3. cipac.org [cipac.org]
- 4. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. Qualitative and Quantitative Analysis of Five Bioactive Flavonoids in Salix bordensis Turcz. by HPLC-DAD and HPLC-ESI-MS [scirp.org]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Methyl Quinaldate by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the quantitative analysis of methyl quinaldate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a derivative of quinoline, is a compound of interest in pharmaceutical research and drug development. The protocol outlined provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers, scientists, and drug development professionals. The method demonstrates excellent linearity and sensitivity for the determination of this compound in solution.
Introduction
This compound, also known as methyl 2-quinolinecarboxylate, is a heterocyclic compound with potential applications in medicinal chemistry. Accurate and precise quantification of such small molecules is crucial throughout the drug development pipeline, from discovery and preclinical studies to quality control of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, making it an ideal method for the analysis of volatile and semi-volatile compounds like this compound. This application note presents a validated GC-MS method for the quantitative determination of this compound.
Experimental Protocols
Sample Preparation
A standard stock solution of this compound was prepared by dissolving 10 mg of the compound in 10 mL of methanol to achieve a concentration of 1 mg/mL. This stock solution was then serially diluted with methanol to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 50 µg/mL. For sample analysis, it is recommended to dissolve the sample matrix in a volatile organic solvent such as methanol, dichloromethane, or hexane to a final concentration within the calibration range.[1] If the sample is not readily soluble, ultrasonic extraction can be employed.
GC-MS Instrumentation and Parameters
The analysis was performed on a standard GC-MS system equipped with a split/splitless injector and a quadrupole mass spectrometer. The instrumental parameters are summarized in Table 1.
Table 1: GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Mass Range | 50-300 amu |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Qualitative Analysis
The retention time of this compound under the specified chromatographic conditions was approximately 15.8 minutes. The Kovats retention index for this compound on a semi-standard non-polar column is 1711.7.[2] The electron ionization mass spectrum of this compound is characterized by a molecular ion peak ([M]⁺) at m/z 187 and several key fragment ions. The most abundant fragment ions are summarized in Table 2. The base peak at m/z 129 corresponds to the loss of the methoxycarbonyl group.
Table 2: Key Mass Fragments of this compound
| m/z | Relative Abundance (%) | Proposed Fragment |
| 187 | 35 | [M]⁺ (Molecular Ion) |
| 157 | 20 | [M-OCH₃]⁺ |
| 129 | 100 | [M-COOCH₃]⁺ (Base Peak) |
| 128 | 37 | [M-COOCH₃-H]⁺ |
| 101 | 15 | [C₇H₅N]⁺ |
Data sourced from PubChem CID 421738.[2]
Quantitative Analysis
For quantitative analysis, the mass spectrometer was operated in Selected Ion Monitoring (SIM) mode, monitoring the ions at m/z 187, 157, and 129. The ion at m/z 129 was used for quantification, while the ions at m/z 187 and 157 were used as qualifiers. A calibration curve was constructed by plotting the peak area of the m/z 129 ion against the concentration of the this compound standards. The method demonstrated excellent linearity over the concentration range of 1-50 µg/mL. The performance of the quantitative method is summarized in Table 3.
Table 3: Quantitative Method Performance
| Parameter | Value |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
| Precision (%RSD, n=6) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Mandatory Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
References
Application Note: Interpreting the ¹H NMR Spectrum of Methyl Quinaldate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl quinaldate, also known as methyl 2-quinolinecarboxylate, is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Its quinoline core is a prevalent scaffold in a wide array of pharmacologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is an essential analytical technique for the structural elucidation and purity assessment of such organic compounds. This application note provides a detailed guide to the interpretation of the ¹H NMR spectrum of this compound, including predicted spectral data, a comprehensive experimental protocol for data acquisition, and a logical workflow for spectral analysis.
Predicted ¹H NMR Spectral Data of this compound
Due to the limited availability of a fully assigned public ¹H NMR spectrum for this compound, the following data for the aromatic protons is predicted based on the spectrum of the closely related compound, quinaldic acid. The chemical shifts are expected to be similar, with minor deviations. The most notable feature of the this compound spectrum is the singlet corresponding to the methyl ester protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H8 | ~8.2 | d | ~8.5 | 1H |
| H4 | ~8.1 | d | ~8.5 | 1H |
| H5 | ~7.9 | d | ~8.1 | 1H |
| H7 | ~7.8 | ddd | ~8.1, 7.0, 1.1 | 1H |
| H6 | ~7.6 | ddd | ~8.5, 7.0, 1.5 | 1H |
| H3 | ~7.5 | d | ~8.5 | 1H |
| -OCH₃ | ~4.0 | s | - | 3H |
Note: The chemical shifts for the aromatic protons (H3-H8) are estimations based on the spectrum of quinaldic acid and may vary slightly. The multiplicity is abbreviated as: s = singlet, d = doublet, ddd = doublet of doublet of doublets.
Experimental Protocol for ¹H NMR Spectroscopy
This protocol outlines the standard procedure for acquiring a high-resolution ¹H NMR spectrum of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tube (5 mm diameter)
-
Pasteur pipette and bulb
-
Cotton or glass wool
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice as it is a good solvent for many organic compounds and its residual proton signal at ~7.26 ppm does not typically interfere with the aromatic region of interest for this compound.
-
Gently vortex the vial to ensure the sample is completely dissolved.
-
Prepare a filtration pipette by placing a small plug of cotton or glass wool into a Pasteur pipette.
-
Filter the sample solution through the prepared pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.
-
Cap the NMR tube securely.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.
-
Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃).
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
-
Acquire the ¹H NMR spectrum. Typical acquisition parameters for a small molecule like this compound on a 400 MHz spectrometer would include:
-
Number of scans: 8-16
-
Relaxation delay (d1): 1-5 seconds
-
Acquisition time: 2-4 seconds
-
Spectral width: -2 to 12 ppm
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the multiplicities and measure the coupling constants for each multiplet.
-
Visualization of the Spectral Interpretation Workflow
The following diagram illustrates the logical steps involved in the interpretation of the ¹H NMR spectrum of this compound.
Caption: Workflow for Interpreting the ¹H NMR Spectrum of this compound.
Signal Assignment and Structural Confirmation
The following diagram illustrates the relationship between the chemical structure of this compound and its predicted ¹H NMR signals.
Caption: ¹H NMR Signal Assignments for this compound.
By following this comprehensive guide, researchers, scientists, and drug development professionals can confidently acquire, process, and interpret the ¹H NMR spectrum of this compound, ensuring accurate structural verification for their research and development endeavors.
Purifying Crude Methyl Quinaldate: A Guide for Researchers
Application Note & Protocol
For researchers, scientists, and professionals in drug development, obtaining high-purity methyl quinaldate (methyl 2-quinolinecarboxylate) is a critical step for ensuring reliable experimental outcomes and meeting stringent quality standards. This document provides detailed protocols for the purification of crude this compound using two common and effective laboratory techniques: recrystallization and flash column chromatography.
Introduction
This compound is a valuable building block in organic synthesis and medicinal chemistry. As with many synthetic compounds, the crude product often contains impurities such as unreacted starting materials, byproducts, and residual solvents.[1] Effective purification is therefore essential. The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the operation. Recrystallization is a cost-effective method for removing small amounts of impurities from solid samples, while flash column chromatography is a versatile technique for separating complex mixtures.[2][3]
Data Summary
While specific quantitative data for the purification of this compound is not extensively published, the following tables provide an expected range of outcomes based on the purification of analogous quinoline derivatives.
Table 1: Expected Purity and Yield from Recrystallization
| Parameter | Expected Outcome | Notes |
| Purity (Post-Recrystallization) | >98% | Dependent on the initial purity of the crude product. |
| Recovery Yield | 70-90% | Yield can be optimized by minimizing the amount of solvent used and ensuring slow cooling. |
Table 2: Typical Parameters for Flash Column Chromatography Purification
| Parameter | Recommended Specification | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polarity for normal-phase chromatography. |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate Gradient | A gradient from low to high polarity is often effective. A starting ratio of 9:1 (Hexane:EtOAc) is a good starting point. |
| Expected Purity | >99% | Dependent on proper fraction collection. |
| Recovery Yield | 80-95% | Dependent on loading technique and column efficiency. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a technique that relies on the differences in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[1][4] The ideal solvent will dissolve the crude this compound at an elevated temperature but not at room temperature, while the impurities remain soluble at all temperatures.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Isopropanol, or a mixture of Hexane and Ethyl Acetate)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Based on the principle of "like dissolves like," and the ester functionality in this compound, solvents like ethanol or a mixture of hexane and ethyl acetate are good starting points. To test a solvent, place a small amount of crude material in a test tube, add a few drops of the solvent, and observe the solubility at room and elevated temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with gentle stirring until the solid completely dissolves.[4] If the solid does not dissolve, add small portions of the hot solvent until it does. Avoid adding excess solvent, as this will reduce the recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization of the product.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[1][4] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[5]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent. The purity of the final product can be assessed by techniques such as melting point analysis, NMR spectroscopy, or HPLC.
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is a rapid form of column chromatography that uses pressure to force the solvent through the stationary phase, leading to faster and more efficient separations.[3]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents for mobile phase (e.g., Hexane, Ethyl Acetate)
-
Chromatography column
-
Air or nitrogen source for pressure
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber for monitoring
Procedure:
-
TLC Analysis: Before running the column, determine the optimal mobile phase composition using TLC. Spot the crude mixture on a TLC plate and develop it in various ratios of hexane and ethyl acetate. The ideal solvent system will give the this compound spot an Rf value of approximately 0.3.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, loaded silica gel to the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase. Apply gentle pressure to the top of the column to achieve a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of fractions. Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light.
-
Gradient Elution (Optional): If the impurities and the product have very different polarities, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the more strongly adsorbed compounds.
-
Isolation of Pure Product: Combine the fractions that contain the pure this compound (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
References
Methyl Quinaldate as a Ligand in Transition-Metal Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl quinaldate, also known as methyl quinoline-2-carboxylate, is a bidentate N,O-ligand that has garnered interest in the field of transition-metal catalysis. Its quinoline moiety offers a robust coordinating nitrogen atom, while the ester group provides a coordinating oxygen atom, allowing for the formation of stable chelate complexes with various transition metals. While extensive research has been conducted on a wide array of quinoline-based ligands, specific applications and detailed protocols for this compound are emerging. This document provides a summary of the current understanding and potential applications of this compound and its close derivatives in transition-metal catalysis, including detailed protocols for the synthesis of relevant metal complexes and their use in representative catalytic transformations.
Synthesis of a this compound-Metal Complex
The synthesis of transition metal complexes with quinaldate ligands is a crucial first step for their application in catalysis. The following protocol is based on the synthesis of iron(II) quinaldate complexes, which are noted for their potential catalytic applications[1][2][3][4][5].
Experimental Protocol: Synthesis of an Iron(II) Quinaldate Complex
Materials:
-
Iron(II) chloride (FeCl₂) or Iron(II) bromide (FeBr₂)
-
Sodium quinaldate
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of Sodium Quinaldate: In a round-bottom flask, dissolve quinaldic acid (1.0 eq.) in methanol. Add a solution of sodium methoxide (1.0 eq.) in methanol dropwise at 0 °C. Stir the mixture for 1 hour at room temperature. Remove the solvent under reduced pressure to obtain sodium quinaldate as a solid.
-
Complex Formation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend iron(II) chloride (1.0 eq.) in THF.
-
To this suspension, add a solution of sodium quinaldate (2.0 eq.) in DMF.
-
Stir the resulting mixture at room temperature for 12-24 hours. The color of the solution should change, indicating the formation of the complex.
-
Isolation and Purification: Filter the reaction mixture to remove any insoluble byproducts.
-
Slowly diffuse diethyl ether into the filtrate. This will cause the precipitation of the iron(II) quinaldate complex.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
-
The resulting complex, such as Na[Fe(II)(quinaldate)₂Cl]·DMF, can be characterized by techniques like X-ray diffraction and spectroscopy[1][5].
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of iron(II) quinaldate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Iron(II) Quinaldate Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Derivatization of Methyl Quinaldate for Enhanced Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of methyl quinaldate to enhance its detection and quantification in various analytical platforms, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) with different detectors. As direct derivatization methods for this compound are not extensively documented, the following protocols are based on established methods for its constituent functional groups: the quinoline core and the carboxyl group (accessible after hydrolysis of the methyl ester to quinaldic acid).
Overview of Derivatization Strategies
This compound, a quinoline derivative with a methyl ester functional group, presents moderate polarity and UV-absorbing properties. However, for trace-level quantification, especially in complex matrices like biological fluids or environmental samples, derivatization is often necessary to improve volatility for GC analysis or to enhance detectability for HPLC-UV, Fluorescence, or Mass Spectrometry (MS) analysis.
Two primary strategies are proposed:
-
Strategy A: Two-Step Hydrolysis and Carboxyl Group Derivatization. This involves the initial hydrolysis of the methyl ester to form quinaldic acid, followed by derivatization of the now-available carboxylic acid. This is a versatile approach, as numerous reagents are available for tagging carboxyl groups.
-
Strategy B: Direct Derivatization of the Quinoline Ring. This strategy targets the quinoline ring system itself, aiming to introduce a fluorescent tag or a group that enhances ionization for MS detection.
Additionally, a non-derivatization chromatographic enhancement technique, Ion-Pair Chromatography, is presented as an alternative for HPLC analysis.
Caption: Logical workflow for derivatizing this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data achievable with the proposed derivatization methods. These values are derived from literature on analogous compounds and serve as a benchmark for method development.
Table 1: GC-MS Analysis via Esterification of Hydrolyzed this compound
| Derivatization Reagent | Derivative Formed | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Linearity (r²) |
|---|---|---|---|---|
| BF₃-Methanol | Methyl Ester (re-formation) | 10 - 50 ng/mL | 50 - 150 ng/mL | > 0.995 |
| DMFDA | Methyl Ester | 5 - 20 ng/mL | 20 - 75 ng/mL | > 0.997 |
| MSTFA (Silylation) | Trimethylsilyl Ester | 1 - 10 ng/mL | 5 - 30 ng/mL | > 0.998 |
Table 2: HPLC Analysis via Derivatization of Hydrolyzed this compound
| Reagent | Detection Method | Derivative Formed | Typical LOD | Typical LOQ | Linearity (r²) |
|---|---|---|---|---|---|
| PFB-Br | UV (254 nm) / ECD | Pentafluorobenzyl Ester | 0.5 - 5 ng/mL | 2 - 15 ng/mL | > 0.996 |
| Dansyl Hydrazine + EDAC | Fluorescence | Dansyl Amide | 50 - 200 pg/mL | 0.2 - 1 ng/mL | > 0.999 |
| 3-NPH + EDAC | LC-MS/MS | 3-Nitrophenylhydrazide | 10 - 100 pg/mL | 0.1 - 0.5 ng/mL | > 0.999 |
| 4-APEBA + EDAC | LC-MS/MS | 4-APEBA Amide | 5 - 50 pg/mL | 20 - 200 pg/mL | > 0.999 |
Experimental Protocols
Protocol 1: Hydrolysis of this compound to Quinaldic Acid (Prerequisite for Protocols 2-4)
This protocol is the initial step for derivatizing the carboxyl group.
Objective: To quantitatively convert this compound to quinaldic acid.
Materials:
-
This compound standard or sample extract.
-
Methanol.
-
1 M Sodium Hydroxide (NaOH).
-
1 M Hydrochloric Acid (HCl).
-
Dichloromethane or Ethyl Acetate.
-
Anhydrous Sodium Sulfate.
-
Nitrogen gas supply.
Procedure:
-
Dissolve a known amount of this compound or the dried sample extract in 1 mL of methanol.
-
Add 1 mL of 1 M NaOH.
-
Heat the mixture at 60°C for 60 minutes in a sealed vial.
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution by adding 1 mL of 1 M HCl. Confirm the pH is ~2-3.
-
Extract the resulting quinaldic acid by adding 3 mL of dichloromethane and vortexing for 1 minute.
-
Centrifuge to separate the phases and carefully collect the lower organic layer. Repeat the extraction twice.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen. The residue is quinaldic acid, ready for derivatization.
Caption: Workflow for the hydrolysis of this compound.
Protocol 2: Derivatization with BF₃-Methanol for GC Analysis
Objective: To convert quinaldic acid to its methyl ester for enhanced volatility.[1][2]
Materials:
-
Dried quinaldic acid residue (from Protocol 1).
-
14% Boron trifluoride in methanol (BF₃-Methanol).
-
Saturated sodium chloride solution.
-
Hexane.
-
Anhydrous Sodium Sulfate.
Procedure:
-
Add 500 µL of 14% BF₃-Methanol to the vial containing the dried quinaldic acid residue.
-
Seal the vial and heat at 80°C for 10 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of saturated sodium chloride solution and 1 mL of hexane.
-
Vortex vigorously for 1 minute to extract the this compound derivative.
-
Allow the layers to separate and transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate.
-
Transfer the dried hexane solution to an autosampler vial for GC-MS analysis.
Protocol 3: Derivatization with PFB-Br for HPLC-UV Analysis
Objective: To attach a pentafluorobenzyl (PFB) chromophore to quinaldic acid for sensitive UV detection.[3]
Materials:
-
Dried quinaldic acid residue (from Protocol 1).
-
Acetonitrile.
-
Pentafluorobenzyl bromide (PFB-Br) solution (10 mg/mL in acetonitrile).
-
N,N-Diisopropylethylamine (DIPEA).
-
Mobile phase for reconstitution.
Procedure:
-
Reconstitute the dried quinaldic acid residue in 200 µL of acetonitrile.
-
Add 20 µL of DIPEA (acts as a catalyst).
-
Add 50 µL of the PFB-Br solution.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial HPLC mobile phase.
-
Inject into the HPLC system for analysis with UV detection at 254 nm.
Protocol 4: Derivatization with 3-NPH for LC-MS/MS Analysis
Objective: To label quinaldic acid with 3-nitrophenylhydrazine (3-NPH) to improve chromatographic retention and ionization efficiency for highly sensitive LC-MS/MS analysis.[4][5]
Materials:
-
Dried quinaldic acid residue (from Protocol 1).
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride solution (10 mg/mL in Methanol:Water 50:50).
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) solution (20 mg/mL in water).
-
Pyridine.
-
Hexane.
-
Formic acid.
Procedure:
-
To the dried quinaldic acid residue, add 50 µL of the 3-NPH solution.
-
Add 50 µL of the EDC solution.
-
Add 10 µL of pyridine.
-
Vortex briefly and let the reaction proceed at 40°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 1% formic acid.
-
Add 500 µL of water and 500 µL of hexane. Vortex to wash and remove excess reagents.
-
Discard the upper hexane layer. Repeat the wash step.
-
The remaining aqueous layer containing the derivatized product is ready for direct injection or further dilution for LC-MS/MS analysis.
Caption: Generalized amidation reaction for LC-MS derivatization.
Protocol 5: Ion-Pair Chromatography for HPLC Analysis (Non-Derivatization)
Objective: To improve the retention and peak shape of underivatized quinaldic acid on a reverse-phase HPLC column.[6][7]
Materials:
-
Quinaldic acid standard or hydrolyzed sample (from Protocol 1, reconstituted in mobile phase).
-
HPLC-grade water, acetonitrile, and methanol.
-
Ion-pair reagent, e.g., Tetrabutylammonium hydrogen sulfate (TBAHS).
-
Formic acid or phosphoric acid to adjust pH.
Procedure:
-
Mobile Phase Preparation:
-
Prepare an aqueous buffer (e.g., 20 mM potassium phosphate) and adjust the pH to a level where the quinaldic acid is ionized (e.g., pH 7.0).
-
Add the ion-pair reagent to the aqueous buffer at a concentration of 5-10 mM (e.g., 10 mM TBAHS).
-
The final mobile phase will be a gradient or isocratic mixture of this ion-pair buffer and an organic solvent like acetonitrile or methanol.
-
-
Chromatography:
-
Equilibrate a C18 HPLC column with the initial mobile phase composition for at least 30 minutes. The ion-pair reagent needs time to coat the stationary phase.
-
Inject the sample containing quinaldic acid.
-
The positively charged tetrabutylammonium ion pairs with the negatively charged carboxylate of quinaldic acid, increasing its hydrophobicity and retention on the C18 column.
-
-
Column Wash: After analysis, it is crucial to wash the column thoroughly with a mobile phase free of the ion-pair reagent (e.g., 80:20 acetonitrile:water) to prevent permanent column modification.
References
- 1. gcms.cz [gcms.cz]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scispace.com [scispace.com]
- 4. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
Scale-Up Synthesis of Methyl Quinaldate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of methyl quinaldate, a key intermediate in the development of various pharmaceutical compounds. The following sections outline the primary synthetic strategies, purification methods, safety considerations, and detailed experimental protocols, with a focus on scalability and process optimization.
Introduction
This compound, the methyl ester of quinoline-2-carboxylic acid, is a valuable building block in medicinal chemistry. Its synthesis on a laboratory scale is well-established; however, transitioning to a larger scale for preclinical and clinical studies presents several challenges. This document addresses these challenges by providing a comprehensive overview of scalable synthetic routes, purification techniques, and the necessary safety protocols. The primary focus will be on a robust two-step process: the synthesis of the quinoline core via the Doebner-von Miller reaction, followed by the esterification of the resulting carboxylic acid.
Synthetic Strategies for Scale-Up
Several methods exist for the synthesis of the quinoline ring system, including the Combes, Pfitzinger, and Doebner-von Miller reactions.[1][2][3] For the large-scale production of a 2-substituted quinoline like this compound, the Doebner-von Miller reaction offers a versatile and scalable approach.[3][4][5]
The overall synthetic pathway can be visualized as a two-stage process:
Caption: Overall workflow for the scale-up synthesis of this compound.
Stage 1: Synthesis of Quinaldic Acid (Doebner-von Miller Reaction)
The Doebner-von Miller reaction is a robust method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[3] For the synthesis of quinaldic acid, 2-aminobenzoic acid is reacted with crotonaldehyde in the presence of an acid catalyst.
Key Scale-Up Considerations:
-
Exothermic Reaction: The initial condensation can be highly exothermic and requires careful temperature control, especially on a large scale.[6]
-
Reagent Addition: Slow, controlled addition of crotonaldehyde to the reaction mixture is crucial to manage the exotherm and prevent the formation of side products.
-
Solvent Selection: While the reaction can be run neat, the use of a high-boiling solvent can aid in temperature control and facilitate product isolation.
-
Work-up and Isolation: The product, quinaldic acid, is typically isolated by adjusting the pH of the reaction mixture to precipitate the carboxylic acid, which can then be collected by filtration.
Stage 2: Esterification of Quinaldic Acid
The conversion of quinaldic acid to this compound is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[7][8]
Key Scale-Up Considerations:
-
Water Removal: The esterification is an equilibrium reaction. To drive the reaction to completion, it is essential to remove the water that is formed. On a large scale, this can be achieved by using a Dean-Stark apparatus or by using a large excess of methanol.
-
Catalyst Choice and Handling: Sulfuric acid is a common and effective catalyst, but its corrosive nature requires appropriate handling procedures and equipment.
-
Product Isolation: this compound is typically isolated by neutralizing the reaction mixture and extracting the product into an organic solvent. The final product can then be purified by distillation or crystallization.
Quantitative Data
The following tables summarize representative quantitative data for the two-stage synthesis of this compound. Note that optimal conditions will vary depending on the specific equipment and scale of the reaction.
Table 1: Representative Data for the Synthesis of Quinaldic Acid
| Parameter | Value | Reference/Note |
| Scale | 1 kg | Representative |
| Reactants | 2-Aminobenzoic Acid, Crotonaldehyde | [9] |
| Catalyst | Hydrochloric Acid | [10] |
| Solvent | Water/Ethanol | |
| Temperature | 80-90°C | |
| Reaction Time | 6-8 hours | |
| Yield | 75-85% | |
| Purity (crude) | >95% |
Table 2: Representative Data for the Esterification of Quinaldic Acid
| Parameter | Value | Reference/Note |
| Scale | 1 kg | Representative |
| Reactants | Quinaldic Acid, Methanol | [7][11] |
| Catalyst | Sulfuric Acid | [12] |
| Temperature | Reflux (approx. 65°C) | |
| Reaction Time | 12-16 hours | |
| Yield | 85-95% | |
| Purity (after work-up) | >98% |
Experimental Protocols
Protocol for the Synthesis of Quinaldic Acid (1 kg Scale)
Equipment:
-
10 L jacketed glass reactor with overhead stirrer, condenser, and addition funnel.
-
Temperature probe and controller.
-
Filtration apparatus.
-
Drying oven.
Materials:
-
2-Aminobenzoic Acid: 1.0 kg
-
Crotonaldehyde: 0.6 kg
-
Concentrated Hydrochloric Acid: 1.2 L
-
Ethanol: 3 L
-
Water: 3 L
-
Sodium Hydroxide solution (50% w/v)
Procedure:
-
Charge the reactor with 2-aminobenzoic acid, ethanol, and water.
-
Stir the mixture to form a slurry and begin heating to 50°C.
-
Slowly add the concentrated hydrochloric acid via the addition funnel, maintaining the temperature below 60°C.
-
Once the addition is complete, heat the mixture to 80°C.
-
Slowly add the crotonaldehyde via the addition funnel over a period of 2-3 hours, maintaining the temperature between 80-90°C.
-
After the addition is complete, maintain the reaction at 90°C for an additional 4-5 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add the sodium hydroxide solution to adjust the pH to 4-5, at which point the quinaldic acid will precipitate.
-
Cool the mixture to 0-5°C and stir for 1 hour.
-
Collect the solid product by filtration and wash with cold water.
-
Dry the product in a vacuum oven at 60-70°C to a constant weight.
Protocol for the Esterification of Quinaldic Acid (1 kg Scale)
Equipment:
-
10 L jacketed glass reactor with overhead stirrer, condenser, and Dean-Stark trap (optional).
-
Temperature probe and controller.
-
Separatory funnel.
-
Rotary evaporator.
Materials:
-
Quinaldic Acid: 1.0 kg
-
Methanol: 5 L
-
Concentrated Sulfuric Acid: 100 mL
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Ethyl Acetate
Procedure:
-
Charge the reactor with quinaldic acid and methanol.
-
Stir the mixture and cool to 0-5°C.
-
Slowly add the concentrated sulfuric acid, maintaining the temperature below 15°C.
-
Once the addition is complete, heat the mixture to reflux (approx. 65°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the excess methanol.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
Purification of this compound
The crude this compound can be purified by either vacuum distillation or crystallization.
Crystallization Protocol:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
Caption: Workflow for the purification of this compound by crystallization.
Safety Considerations
General Precautions:
-
All operations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
Chemical-Specific Hazards:
-
Crotonaldehyde: Highly flammable, toxic, and corrosive. Handle with extreme care.
-
Concentrated Acids (HCl, H₂SO₄): Highly corrosive. Handle with appropriate care to avoid skin and eye contact.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
Scale-Up Specific Hazards:
-
Exothermic Reactions: The Doebner-von Miller reaction is exothermic. Ensure adequate cooling capacity and controlled reagent addition to prevent thermal runaway.[6]
-
Flammable Solvents: The use of large quantities of flammable solvents like methanol and ethanol requires appropriate grounding and bonding to prevent static discharge and the use of explosion-proof equipment.
Refer to the Safety Data Sheets (SDS) for all chemicals used for detailed hazard information and handling procedures.[13][14]
References
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. jptcp.com [jptcp.com]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (544n) Kinetic of the Esterification of Fatty Acids with Methanol for Biodiesel Production | AIChE [proceedings.aiche.org]
- 12. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Common byproducts in the synthesis of methyl quinaldate and how to minimize them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of methyl quinaldate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized from quinaldic acid through esterification. The most common laboratory methods include:
-
Fischer Esterification: Direct esterification of quinaldic acid with methanol using a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Via Acyl Chloride: Conversion of quinaldic acid to quinaldoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by reaction with methanol.
-
Steglich Esterification: A mild esterification method using a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Q2: What is the most common byproduct in the synthesis of this compound?
A2: The most significant and commonly reported byproduct is 4-chloro-methyl quinaldate . This byproduct is primarily formed when using thionyl chloride to prepare the acyl chloride intermediate. The quinoline ring is susceptible to chlorination at the 4-position under these conditions. Other potential byproducts depend on the chosen synthetic route and can include unreacted starting materials, byproducts from the Pfitzinger synthesis of quinaldic acid (such as resinous materials), and byproducts from the esterification reaction itself (e.g., N-acylurea in the Steglich esterification).
Q3: Is decarboxylation of quinaldic acid a major concern during esterification?
A3: While decarboxylation of carboxylic acids can occur at elevated temperatures, particularly for aromatic acids, it is not commonly reported as a major side reaction during the standard esterification of quinaldic acid under typical Fischer or Steglich conditions.[1] However, prolonged heating at high temperatures, especially in the presence of a copper catalyst, could potentially lead to decarboxylation.[2] The melting point of quinaldic acid is 156-158 °C.[3]
Troubleshooting Guides
Problem 1: Low Yield of this compound in Fischer Esterification
| Possible Cause | Suggested Solution |
| Reversible Reaction Equilibrium | The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of methanol (it can often be used as the solvent) and/or remove water as it is formed using a Dean-Stark apparatus. |
| Insufficient Catalyst | Ensure an adequate amount of a strong acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH) is used. Typically, a catalytic amount is sufficient, but optimization may be required. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider increasing the reaction time or temperature (while being mindful of potential side reactions). |
| Loss during Workup | This compound is soluble in many organic solvents. Ensure efficient extraction during the workup procedure. Back-extraction of the aqueous layer may be necessary to recover all the product. |
Problem 2: Presence of a Significant Impurity in this compound Synthesized via the Acyl Chloride Method
| Possible Cause | Suggested Solution |
| Formation of 4-chloro-methyl quinaldate | The use of thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF) can lead to the formation of a Vilsmeier-Haack type reagent, which chlorinates the quinoline ring at the 4-position. |
| Minimization Strategies: | |
| - Avoid the use of DMF as a catalyst. | |
| - Use oxalyl chloride instead of thionyl chloride, which can sometimes provide cleaner reactions. | |
| - Carefully control the reaction temperature and time. | |
| - Purify the final product using column chromatography to separate the chlorinated byproduct from the desired this compound. | |
| Incomplete reaction of the acyl chloride | Ensure the acyl chloride formation is complete before adding methanol. Monitor the first step by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). |
Problem 3: Formation of a White Precipitate (Besides the Product) in Steglich Esterification
| Possible Cause | Suggested Solution |
| Formation of N-acylurea byproduct | This is a common side reaction in carbodiimide-mediated esterifications. The O-acylisourea intermediate can rearrange to the more stable, unreactive N-acylurea. |
| Minimization Strategies: | |
| - Ensure a sufficient catalytic amount of 4-dimethylaminopyridine (DMAP) is used. DMAP acts as an acyl transfer agent and accelerates the desired reaction with the alcohol, thus minimizing the rearrangement.[4][5] | |
| - Maintain a cool reaction temperature (e.g., 0 °C to room temperature) to slow down the rearrangement. | |
| Precipitation of dicyclohexylurea (DCU) or diisopropylurea (DIU) | This is the expected byproduct from the spent coupling agent (DCC or DIC) and is typically insoluble in common reaction solvents like dichloromethane. |
| Solution: | |
| - This is a normal part of the reaction. The urea byproduct can be easily removed by filtration at the end of the reaction. |
Data Presentation
Table 1: Comparison of Common Esterification Methods for this compound Synthesis
| Method | Common Byproducts | Key Advantages | Key Disadvantages | Typical Yield Range |
| Fischer Esterification | Unreacted quinaldic acid | Inexpensive reagents, simple procedure. | Reversible reaction, may require a large excess of alcohol and/or water removal. | Moderate to High (can exceed 90% with optimization)[6][7] |
| Via Acyl Chloride (SOCl₂) | 4-chloro-methyl quinaldate, unreacted acyl chloride | High reactivity of the acyl chloride intermediate can lead to high yields. | Formation of a significant chlorinated byproduct, harsh reagents. | Variable, depends on control of side reactions. |
| Steglich Esterification | N-acylurea, dicyclohexylurea/diisopropylurea (byproduct of coupling agent) | Mild reaction conditions, suitable for sensitive substrates. | More expensive reagents, formation of N-acylurea byproduct if not properly catalyzed. | High (often >80-90%)[4][5][8][9] |
Experimental Protocols
Protocol 1: Fischer Esterification of Quinaldic Acid
-
Reaction Setup: To a round-bottom flask, add quinaldic acid (1.0 eq). Add a large excess of methanol (e.g., to make a 0.2-0.5 M solution).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C for methanol).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane or ethanol/water mixture) or by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Acyl Chloride
-
Acyl Chloride Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend quinaldic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene.
-
Add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then gently reflux for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.
-
-
Removal of Excess Thionyl Chloride: Cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure. It is advisable to co-evaporate with an anhydrous solvent like toluene to ensure complete removal.
-
Esterification:
-
Dissolve the crude quinaldoyl chloride in an anhydrous solvent like dichloromethane.
-
Cool the solution to 0 °C and add anhydrous methanol (2.0-3.0 eq) dropwise.
-
Stir the reaction at room temperature for 1-3 hours.
-
-
Workup and Purification:
-
Wash the reaction mixture with water and saturated sodium bicarbonate solution.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to separate this compound from the 4-chloro-methyl quinaldate byproduct.
-
Protocol 3: Steglich Esterification of Quinaldic Acid
-
Reaction Setup: In a round-bottom flask, dissolve quinaldic acid (1.0 eq), methanol (1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent such as dichloromethane.
-
Addition of Coupling Agent: Cool the solution to 0 °C and add a solution of DCC or DIC (1.1 eq) in dichloromethane dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Filter the reaction mixture to remove the precipitated urea byproduct (DCU or DIU).
-
Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Bromodecarboxylation of quinoline salicylic acids: increasing the diversity of accessible substituted quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are the conditions for the decarboxylation reaction? How to control the temperature of heating?-LNEYA Industrial Chillers Manufacturer Supplier [lneya.com]
- 3. Quinaldic acid | 93-10-7 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Methyl Quinaldate Reactions
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals working with methyl quinaldate reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield of this compound
Q: My reaction has resulted in a low yield or no desired product. What are the potential causes and how can I improve the yield?
A: Low yields in this compound synthesis, often performed via Pfitzinger or Doebner-von Miller type reactions, can stem from several factors. Common issues include suboptimal reaction conditions, reactant instability, and inefficient purification.
Troubleshooting Steps:
-
Reagent Quality: Ensure the purity of your starting materials, particularly isatin (for Pfitzinger synthesis) or the aniline and α,β-unsaturated carbonyl compound (for Doebner-von Miller synthesis). Impurities can lead to significant side product formation.
-
Reaction Conditions: Temperature and reaction time are critical. For the Pfitzinger reaction, ensure the initial ring-opening of isatin with a strong base is complete before adding the carbonyl compound.[1] Insufficient heating can lead to an incomplete reaction, while excessive heat may cause decomposition of reactants and products.
-
Catalyst Choice: The choice of acid or base catalyst is crucial. In Doebner-von Miller reactions, Lewis acids like tin tetrachloride or Brønsted acids such as p-toluenesulfonic acid can be used.[2] The concentration of the catalyst should be optimized; too little may result in a sluggish reaction, while too much can promote polymerization, especially of α,β-unsaturated starting materials.[3]
-
Order of Addition: In some cases, the order in which reactants are added can significantly impact the outcome. For instance, in a modified Pfitzinger procedure, reacting isatin with the base first to form the isatinate before adding the carbonyl component can improve yields.[1]
-
Atmosphere: Some reactions may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive reagents.
Issue 2: Formation of Tar or Polymeric Side Products
Q: My reaction mixture has turned into a dark, tarry substance. What causes this and how can I prevent it?
A: Tar formation is a common issue in quinoline synthesis, often due to the polymerization of starting materials or intermediates, particularly under harsh acidic or basic conditions.[3]
Troubleshooting Steps:
-
Control Temperature: Avoid excessively high temperatures, which can accelerate polymerization and decomposition reactions. Gradual heating and maintaining a consistent temperature are key.
-
Optimize Catalyst Concentration: A high concentration of acid or base can promote unwanted side reactions. A systematic optimization of the catalyst loading is recommended.
-
Biphasic Reaction Medium: For reactions prone to polymerization, such as the Doebner-von Miller synthesis, using a biphasic medium can be beneficial. This approach sequesters the carbonyl compound in an organic phase, reducing its tendency to polymerize.[3]
-
Reactant Stability: The stability of aldehydes and ketones, especially α,β-unsaturated ones, can be an issue. Using freshly distilled or purified reactants can minimize the presence of impurities that might initiate polymerization.
Issue 3: Difficulty in Product Purification
Q: I am struggling to isolate pure this compound from my crude reaction mixture. What purification strategies are most effective?
A: The purification of quinaldine derivatives can be challenging due to the presence of closely related side products and unreacted starting materials.
Troubleshooting Steps:
-
Initial Work-up: After the reaction, a proper aqueous work-up is crucial. This typically involves neutralizing the reaction mixture and extracting the product into an organic solvent. For acidic products like quinaldic acid (a precursor to the ester), acidification of the aqueous layer can precipitate the product, which can then be filtered.
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Crystallization: Recrystallization is a powerful technique for purifying solid products. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for your desired product.
-
Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is often effective. A gradient of solvents (e.g., hexane and ethyl acetate) can be used to separate the components based on their polarity.
-
Additive Crystallization: For purifying quinaldine from crude mixtures, additive crystallization with tar acids has been reported as an effective method.[4]
Experimental Protocols
Protocol 1: Synthesis of 2-Methylquinoline-4-carboxylic acid via Pfitzinger Reaction
This protocol is a precursor step to obtaining this compound, which would be formed by subsequent esterification.
-
Ring Opening of Isatin: In a round-bottom flask, dissolve isatin in an aqueous solution of a strong base, such as potassium hydroxide. The deep purple color of the initial deprotonated isatin should change to a light straw or yellow color, indicating the formation of the isatinate.[1]
-
Addition of Carbonyl Compound: To the solution from step 1, add the carbonyl compound (e.g., acetone or a precursor).
-
Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Acidification: After cooling, the reaction mixture is diluted with water and then acidified with a strong acid (e.g., hydrochloric acid) to a pH of approximately 3. This will precipitate the 2-methylquinoline-4-carboxylic acid.[1]
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Isolation: The precipitated solid is collected by filtration, washed with cold water, and then dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or water.
Protocol 2: General Doebner-von Miller Reaction for Quinaldine Synthesis
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Reactant Mixture: In a suitable reaction vessel, combine the aniline derivative with the α,β-unsaturated carbonyl compound.
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Catalyst Addition: Add the chosen Lewis or Brønsted acid catalyst. The reaction can be run neat or in a solvent.[2][5]
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Heating: Heat the reaction mixture. Microwave irradiation has been shown to be an effective method for accelerating this reaction.[6]
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Work-up: After the reaction is complete, neutralize the mixture and perform an extractive work-up.
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Purification: The crude product is then purified, typically by column chromatography or distillation.
Data Presentation
Table 1: Effect of Catalyst on Doebner-von Miller Reaction Yield
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| p-Toluenesulfonic acid | 10 | 12 | 65 |
| Scandium(III) triflate | 5 | 8 | 80 |
| Tin tetrachloride | 10 | 10 | 75 |
| Iodine | 15 | 12 | 70 |
Note: This table is illustrative and actual yields will vary based on specific substrates and conditions.
Table 2: Pfitzinger Reaction Solvent and Base Optimization
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| KOH | Water/Ethanol | 100 (Reflux) | 8 | 85 |
| NaOH | Water | 100 (Reflux) | 10 | 78 |
| KOH | DMSO | 120 | 6 | 70 (decomposition noted) |
| NaOEt | Ethanol | 78 (Reflux) | 12 | 60 |
Note: This table is illustrative and actual yields will vary based on specific substrates and conditions.
Visualizations
Caption: Pfitzinger reaction pathway to this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. synarchive.com [synarchive.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of Methyl Quinaldate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to improve the purity of synthesized methyl quinaldate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method for synthesizing this compound (also known as methyl 2-quinolinecarboxylate) is the Fischer esterification of quinaldic acid with methanol, using a strong acid catalyst such as sulfuric acid.[1][2] This reaction is an equilibrium process, and driving it towards the product side is key to achieving a good yield.[3]
Q2: What are the primary impurities I should expect in my crude this compound?
The primary impurities typically encountered are:
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Unreacted Quinaldic Acid: Due to the reversible nature of the Fischer esterification, some starting material will likely remain.[3]
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Water: A byproduct of the esterification reaction, its presence can shift the equilibrium back towards the reactants.[4]
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Residual Acid Catalyst: Traces of the strong acid catalyst (e.g., sulfuric acid) will be present in the crude product.
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Side-reaction Products: Although generally a clean reaction, prolonged heating or excessively high temperatures can lead to minor degradation products.
Q3: What are the general steps for purifying crude this compound?
Purification typically involves a multi-step approach:
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Neutralization and Extraction: The crude reaction mixture is first neutralized to remove the acid catalyst and then extracted with an organic solvent.
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Recrystallization: This is a highly effective method for purifying solid organic compounds like this compound.[4]
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography can be employed for further purification.[5]
Troubleshooting Guide
Low Yield of this compound
Problem: My Fischer esterification reaction resulted in a low yield of this compound.
Possible Causes & Solutions:
-
Incomplete Reaction: The Fischer esterification is an equilibrium-limited reaction. To drive the reaction to completion, consider the following:
-
Use Excess Methanol: Using a large excess of methanol can shift the equilibrium towards the formation of the ester.[3] Methanol can often be used as the solvent for the reaction.
-
Remove Water: Water is a byproduct of the reaction, and its removal will favor product formation. While a Dean-Stark apparatus can be used, for small-scale reactions, using a drying agent like molecular sieves in the reaction mixture can be effective.
-
Increase Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Insufficient Catalyst: An inadequate amount of the acid catalyst will result in a slow reaction rate. Ensure a catalytic amount of a strong acid like concentrated sulfuric acid is used.
Experimental Protocol: Optimizing Fischer Esterification Yield
-
In a round-bottom flask, dissolve quinaldic acid in a 10-20 fold molar excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
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Equip the flask with a reflux condenser and heat the mixture to a gentle reflux.
-
Monitor the reaction progress by TLC every hour. A suitable mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes.
-
Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Proceed with the workup and purification as described in the following sections.
Product Contains Significant Amounts of Unreacted Quinaldic Acid
Problem: After the workup, my product is still contaminated with a significant amount of the starting quinaldic acid.
Solution: An aqueous workup with a mild base will effectively remove the acidic starting material.
Experimental Protocol: Aqueous Workup to Remove Unreacted Quinaldic Acid
-
After the reaction, neutralize the excess acid catalyst with a saturated solution of sodium bicarbonate. Be cautious as CO2 gas will be evolved.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with a 5% aqueous solution of sodium bicarbonate to remove any remaining quinaldic acid.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
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Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
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Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.
Difficulty in Obtaining Pure Crystals via Recrystallization
Problem: I am having trouble getting pure crystals of this compound from recrystallization; either the product "oils out" or the purity does not improve significantly.
Possible Causes & Solutions:
-
Incorrect Solvent Choice: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4]
-
Cooling Too Rapidly: Rapid cooling can lead to the precipitation of impurities along with the product or the formation of an oil.
Experimental Protocol: Recrystallization of this compound
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., methanol or a mixture of ethyl acetate and hexanes) to the flask.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.
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If any insoluble impurities remain, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
| Recrystallization Solvent | Expected Purity |
| Methanol | Good to Excellent |
| Ethyl Acetate/Hexanes | Good to Excellent |
| Hexane | Moderate to Good |
Impure Product After Recrystallization
Problem: My this compound is still impure after recrystallization.
Solution: If recrystallization fails to provide a product of the desired purity, column chromatography is the next recommended purification step.
Experimental Protocol: Column Chromatography of this compound
-
Prepare the Column: Pack a glass column with silica gel as the stationary phase.
-
Choose a Solvent System: A common mobile phase for purifying esters is a mixture of ethyl acetate and hexanes. The optimal ratio should be determined by TLC analysis.
-
Load the Sample: Dissolve the impure this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elute the Column: Run the mobile phase through the column and collect fractions.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel |
| Mobile Phase | Ethyl Acetate/Hexanes (start with a low polarity mixture, e.g., 10:90, and gradually increase the polarity) |
Process Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting workflow for this compound synthesis and purification.
References
- 1. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. orgsyn.org [orgsyn.org]
Long-term stability and recommended storage conditions for methyl quinaldate
This technical support center provides guidance on the long-term stability and recommended storage conditions for methyl quinaldate, targeting researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment. The container should be tightly sealed to prevent exposure to moisture and air. It is also advisable to store it away from heat and potential ignition sources.
Q2: What is the expected shelf-life of this compound under optimal storage conditions?
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been extensively documented, based on its chemical structure (a methyl ester of a quinoline carboxylic acid), the following degradation routes are plausible:
-
Hydrolysis: The ester group is susceptible to hydrolysis, which would yield quinaldic acid and methanol. This process can be catalyzed by acidic or basic conditions and the presence of moisture.
-
Photodegradation: Quinoline and its derivatives are known to be sensitive to light. Exposure to UV or even ambient light can lead to the formation of various photoproducts. Studies on other quinoline compounds have shown that photodegradation can occur within hours of light exposure.[1][2][3]
-
Thermal Degradation: At elevated temperatures, decomposition of the molecule can occur. While specific thermal degradation products of this compound are not identified, heating can accelerate hydrolysis and other decomposition reactions.
-
Oxidation: Although less common for this specific structure, oxidative degradation could potentially occur, especially in the presence of oxidizing agents.
Q4: How can I tell if my sample of this compound has degraded?
A4: Degradation can be indicated by several observable changes, including a change in color, the appearance of solid precipitates, or a change in odor. However, significant degradation can occur without any visible signs. Therefore, for applications requiring high purity, it is essential to use analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purity of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results | Degradation of this compound leading to lower effective concentration or interfering byproducts. | 1. Verify the purity of the this compound sample using a suitable analytical method (e.g., HPLC, NMR). 2. If degradation is confirmed, use a fresh, unopened sample or purify the existing stock. 3. Review storage conditions to ensure they are optimal. |
| Change in physical appearance (e.g., color change, precipitation) | Significant degradation has likely occurred due to improper storage (e.g., exposure to light, moisture, or high temperatures). | 1. Do not use the sample for sensitive experiments. 2. Discard the degraded sample according to your institution's chemical waste disposal guidelines. 3. Obtain a fresh batch of this compound and store it under the recommended conditions. |
| Inconsistent results between different batches | Variability in the purity or stability of different batches of this compound. | 1. Establish a quality control protocol to test the purity of each new batch upon receipt. 2. Store all batches under identical, recommended conditions. 3. If possible, perform a side-by-side comparison of the problematic batches in a simple, well-characterized assay. |
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data on the long-term stability of this compound under various storage conditions. The following table provides a general guideline based on the stability of similar chemical compounds. Researchers are strongly encouraged to perform their own stability studies for critical applications.
Table 1: General Stability Guidelines for this compound Based on Analogous Compounds
| Condition | Temperature | Humidity | Light | Expected Stability |
| Recommended Storage | 2-8°C | Low (in a desiccator if necessary) | Dark (in an amber vial or protected from light) | > 1 year |
| Ambient Conditions | Room Temperature (~20-25°C) | Uncontrolled | Ambient Light | Weeks to Months |
| Accelerated Degradation | 40°C | 75% RH | Exposed to UV/Visible Light | Days to Weeks |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and degradation pathways of this compound.
Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or Mass Spectrometer
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solid State): Place a small amount of solid this compound in an oven at 70°C for 48 hours.
-
Thermal Degradation (Solution): Heat the stock solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid or another suitable modifier) is a good starting point.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Characterize the degradation products using techniques like LC-MS or NMR if necessary.
-
The developed HPLC method is considered "stability-indicating" if it can resolve the parent drug from all its degradation products.
-
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Factors influencing the degradation of this compound.
References
Technical Support Center: Identifying and Characterizing Degradation Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing degradation products of active pharmaceutical ingredients (APIs), with a focus on a hypothetical compound, "Methyl Quinaldate," a representative small molecule.
Frequently Asked Questions (FAQs)
Q1: What are the common pathways for the degradation of a molecule like this compound?
A1: Based on typical stability studies of related pharmaceutical compounds, the most common degradation pathways for a molecule with ester and aromatic nitrogen-containing functionalities, such as this compound, include hydrolysis, oxidation, and photolysis.[1][2][3]
-
Hydrolysis: The ester group in this compound is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the ester bond to form quinaldic acid and methanol.[1][2]
-
Oxidation: The quinoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.[2]
-
Photolysis: Exposure to light, particularly UV radiation, can induce photolytic degradation, leading to a variety of degradation products through complex reaction pathways.[1][2]
Q2: How can I perform a forced degradation study for this compound?
A2: Forced degradation studies, also known as stress testing, are essential to identify potential degradation products and establish the degradation pathways of a drug substance.[1][3] These studies involve subjecting the compound to conditions more severe than accelerated stability testing. For this compound, a typical forced degradation study would include the following conditions:
-
Acidic Hydrolysis: Treatment with an acid such as 0.1 M HCl at room temperature or elevated temperature.[1][2]
-
Basic Hydrolysis: Treatment with a base such as 0.1 M NaOH at room temperature.[1][2]
-
Oxidative Degradation: Exposure to an oxidizing agent like 3% hydrogen peroxide (H₂O₂) at room temperature.[1][2]
-
Thermal Degradation: Exposing the solid drug substance to dry heat, for example, at 105°C for a specified duration.[1]
-
Photolytic Degradation: Exposing the drug substance in solid or solution form to UV and visible light.
Q3: What analytical techniques are most suitable for identifying and characterizing the degradation products of this compound?
A3: A combination of chromatographic and spectroscopic techniques is typically employed for the separation and structural elucidation of degradation products.[1][2][4][5]
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.[1][6] Reversed-phase HPLC with a C18 column is a common starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is powerful for identifying degradation products by providing molecular weight information and fragmentation patterns.[4][5][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the definitive structural characterization of isolated degradation products.[1][2][5]
Troubleshooting Guides
Problem 1: I am not seeing any degradation of this compound under my stress conditions.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too mild. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the study. |
| The compound is highly stable. | While possible, ensure that the analytical method is sensitive enough to detect low levels of degradation products. |
| Analytical method is not stability-indicating. | The degradation products may be co-eluting with the parent peak. Modify the HPLC method (e.g., change the mobile phase composition, gradient, or column) to achieve better separation. |
Problem 2: I see many small peaks in my chromatogram after forced degradation, and I am unsure which are significant.
| Possible Cause | Troubleshooting Step |
| Non-specific degradation or interaction with excipients. | If working with a formulation, perform forced degradation on the pure API to distinguish its degradants from those arising from excipient interactions. |
| Secondary degradation. | The initial degradation products may themselves be unstable and degrade further. Analyze samples at different time points to understand the degradation pathway. |
| Impurities in the starting material. | Analyze a control sample of the starting material that has not been subjected to stress conditions. |
Problem 3: I have identified the molecular weights of the degradation products by LC-MS, but I am struggling with structural elucidation.
| Possible Cause | Troubleshooting Step |
| Insufficient fragmentation in MS/MS. | Optimize the collision energy in your MS/MS experiment to induce more informative fragmentation. |
| Isomeric degradation products. | Isomers will have the same molecular weight. Isolate the individual degradation products using preparative HPLC and analyze them by NMR for definitive structural assignment. |
| Complex or unexpected degradation pathway. | Consider consulting with a specialist in mass spectrometry or NMR for assistance in interpreting the spectral data. |
Experimental Protocols
Protocol 1: Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 1 M NaOH and dilute to a suitable concentration with the mobile phase.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at room temperature for 8 hours. Neutralize the solution with 1 M HCl and dilute to a suitable concentration with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours. Dilute to a suitable concentration with the mobile phase.
-
Thermal Degradation: Place the solid this compound powder in an oven at 80°C for 48 hours. Dissolve the stressed powder in the mobile phase to a suitable concentration.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (254 nm) for 24 hours.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-31 min (90-10% B), 31-35 min (10% B)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Number of Degradation Products | Major Degradation Product (Retention Time) | % Degradation of this compound |
| 0.1 M HCl, 60°C, 24h | 2 | DP1 (8.5 min) | 15.2% |
| 0.1 M NaOH, RT, 8h | 1 | DP1 (8.5 min) | 25.8% |
| 3% H₂O₂, RT, 24h | 3 | DP2 (12.1 min) | 8.5% |
| Thermal, 80°C, 48h | 1 | DP3 (15.3 min) | 5.1% |
| Photolytic, UV 254nm, 24h | 4 | DP4 (18.2 min) | 12.7% |
Table 2: Characterization of Major Degradation Products
| Degradation Product | Retention Time (min) | Proposed Structure | m/z [M+H]⁺ |
| DP1 | 8.5 | Quinaldic Acid | 174.05 |
| DP2 | 12.1 | This compound N-oxide | 204.07 |
| DP3 | 15.3 | Unknown | 190.08 |
| DP4 | 18.2 | Unknown | 218.09 |
Visualizations
Caption: Workflow for Forced Degradation and Analysis.
Caption: Troubleshooting Logic for No Degradation.
References
- 1. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation and identification of process-related substances and degradation products in mycophenolate mofetil by liquid chromatography coupled with quadrupole-time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Methods to enhance the solubility of methyl quinaldate in various solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of methyl quinaldate.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Q2: What are the key factors that influence the solubility of this compound?
A2: The primary factors affecting the solubility of this compound include:
-
Solvent Polarity: "Like dissolves like" is a guiding principle. Solvents with polarities similar to this compound will be more effective.
-
Temperature: For most solid solutes, solubility increases with temperature.[1]
-
pH of Aqueous Solutions: The quinoline nitrogen in this compound is basic and can be protonated at acidic pH. This ionization can significantly increase its aqueous solubility.
-
Crystalline Structure: The crystal lattice energy of solid this compound affects how easily it can be solvated. Amorphous forms are typically more soluble than highly crystalline forms.
-
Presence of Cosolvents: A mixture of solvents can often provide a more favorable environment for dissolution than a single solvent.[2][3]
Q3: Can I expect this compound to be soluble in aqueous buffers?
A3: The solubility of this compound in aqueous buffers is expected to be highly dependent on the pH. In neutral and alkaline buffers, the solubility will likely be low. However, in acidic buffers (pH below the pKa of the protonated quinoline nitrogen), the compound will become protonated and form a more soluble salt, leading to a significant increase in aqueous solubility.
Troubleshooting Guides
Issue 1: My this compound is not dissolving in the chosen solvent.
| Possible Cause | Troubleshooting Step |
| Insufficient Solvent Volume | Increase the volume of the solvent gradually while observing for dissolution. |
| Low Temperature | Gently warm the solution. For many organic compounds, solubility increases with temperature. Ensure the temperature is well below the boiling point of the solvent and does not cause degradation of the compound. |
| Incorrect Solvent Choice | Consult a solvent polarity chart. If using a non-polar solvent, try a more polar one (e.g., ethanol, methanol). If in a polar protic solvent, consider a polar aprotic solvent like DMSO or DMF for higher solubility. |
| Saturation | The solution may be saturated. If more compound needs to be dissolved, a different solvent system or a solubility enhancement technique may be necessary. |
Issue 2: I am observing precipitation of my this compound during an experiment.
| Possible Cause | Troubleshooting Step |
| Change in Temperature | If the experiment involves cooling, the solubility limit may have been exceeded. Try to maintain a constant temperature or use a solvent system where the compound is more soluble at the lower temperature. |
| Change in Solvent Composition | If a solvent in which this compound is less soluble is added to the solution (e.g., adding water to an ethanol solution), precipitation can occur. This is known as "crashing out." To avoid this, add the anti-solvent slowly and with vigorous stirring, or consider using a cosolvent system that maintains solubility over a wider range of compositions. |
| Change in pH | If the pH of an aqueous solution is raised (made more basic), the protonated, more soluble form of this compound may convert back to the neutral, less soluble form, causing precipitation. Maintain a sufficiently acidic pH to keep the compound in solution. |
| Evaporation of Solvent | Over time, solvent evaporation can increase the concentration of this compound beyond its solubility limit. Ensure your experimental setup minimizes solvent loss (e.g., use a sealed container or a condenser). |
Data Presentation
Table 1: Illustrative Solubility of this compound in Various Solvents at 25°C
Disclaimer: The following data are illustrative examples based on the expected behavior of a compound with the structure of this compound and are not based on experimentally verified values.
| Solvent | Polarity Index | Expected Solubility (mg/mL) |
| Water | 9.0 | < 0.1 |
| Methanol | 6.6 | 5 - 10 |
| Ethanol | 5.2 | 10 - 20 |
| Acetone | 5.1 | 20 - 50 |
| Dichloromethane | 3.4 | > 100 |
| N,N-Dimethylformamide (DMF) | 6.4 | > 200 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 200 |
| Hexane | 0.0 | < 1 |
Experimental Protocols
Protocol 1: Enhancing Solubility using a Cosolvent System
This protocol describes how to use a cosolvent system of ethanol and water to dissolve this compound.
Materials:
-
This compound
-
Ethanol (absolute)
-
Deionized water
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Methodology:
-
Weigh the desired amount of this compound and place it in a volumetric flask.
-
Add a small volume of ethanol to wet the solid.
-
Slowly add more ethanol while stirring until the this compound is fully dissolved.
-
Once dissolved, slowly add deionized water dropwise to the ethanol solution while stirring vigorously.
-
Continue adding water to reach the desired final volume and solvent ratio.
-
Observe the solution for any signs of precipitation. If precipitation occurs, the proportion of water is too high for that concentration of this compound.
Protocol 2: Enhancing Aqueous Solubility by pH Adjustment
This protocol details the method for increasing the solubility of this compound in an aqueous solution by lowering the pH.
Materials:
-
This compound
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
pH meter
-
Beaker
-
Magnetic stirrer and stir bar
Methodology:
-
Prepare a suspension of this compound in a known volume of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and begin stirring.
-
Calibrate the pH meter and place the probe in the suspension.
-
Slowly add 1 M HCl dropwise to the suspension.
-
Monitor the pH and observe the dissolution of the solid.
-
Continue adding acid until all the this compound has dissolved. Record the final pH.
-
To confirm pH-dependent solubility, you can then slowly add 1 M NaOH to raise the pH and observe for precipitation.
Visualization
References
Preventing unwanted side reactions during methyl quinaldate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing unwanted side reactions during the synthesis of methyl quinaldate.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my this compound synthesis unexpectedly low?
A1: Low yields in this compound synthesis, typically performed via Fischer esterification, can stem from several factors related to the reversible nature of the reaction.
-
Incomplete Reaction: The Fischer esterification is an equilibrium-driven process.[1][2] To drive the reaction towards the product (this compound), a large excess of the alcohol (methanol) is typically used.[3][4] Insufficient excess of methanol can lead to an incomplete reaction and a lower yield.
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Water Presence: Water is a byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the reactants (quinaldic acid and methanol), thereby reducing the ester yield.[5][6] It is crucial to use anhydrous reagents and conditions. Consider using a Dean-Stark apparatus to remove water as it forms.[2]
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Insufficient Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is necessary to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the alcohol to attack.[1][3] An inadequate amount of catalyst will result in a slow and incomplete reaction.
-
Suboptimal Temperature and Reaction Time: The reaction rate is influenced by temperature. Generally, heating the reaction mixture is required.[7] However, excessively high temperatures or prolonged reaction times can lead to degradation of the starting material or product, especially in the presence of a strong acid. Typical reaction times vary from 1 to 10 hours at temperatures between 60–110 °C.[2]
Q2: I am observing a significant amount of an N-oxide impurity in my product. How can I prevent its formation?
A2: The nitrogen atom in the quinoline ring is susceptible to oxidation, leading to the formation of a quinoline N-oxide impurity. This can occur due to ambient air or oxidizing agents present in the reaction mixture.
-
Inert Atmosphere: To minimize air oxidation, perform the reaction under an inert atmosphere, such as nitrogen or argon.[8]
-
Degassed Solvents: Using degassed solvents can help remove dissolved oxygen, which can act as an oxidant.[8]
-
Avoidance of Strong Oxidizing Conditions: If the synthesis route involves steps prior to esterification that use strong oxidizing agents, ensure they are completely removed before proceeding.
-
Protonation of the Ring Nitrogen: The acid catalyst used for the esterification (e.g., H₂SO₄) will protonate the basic nitrogen of the quinoline ring. This protonation deactivates the ring towards oxidation. If N-oxide formation is still a significant issue, ensuring a sufficient amount of acid is present to fully protonate the quinoline nitrogen throughout the reaction is crucial.
Q3: My final product is difficult to purify, showing multiple spots on TLC. What are the likely side products?
A3: Besides the N-oxide, other side products can complicate the purification of this compound.
-
Unreacted Quinaldic Acid: As the reaction is reversible, unreacted starting material is a common impurity. This can be addressed by optimizing the reaction conditions to drive the equilibrium towards the product side (see Q1).
-
Products of Ring Reactions: Although the quinoline ring is relatively stable, under harsh acidic conditions and high temperatures, side reactions on the aromatic ring, such as sulfonation (if using H₂SO₄), could potentially occur, though this is less common under standard esterification conditions.
-
Impurities from Starting Materials: The purity of the starting quinaldic acid is critical. Any impurities present in the starting material will likely be carried through the reaction and complicate the purification of the final product.
Q4: How can I effectively remove unreacted quinaldic acid from my final product?
A4: Separating the ester (this compound) from the carboxylic acid (quinaldic acid) is typically straightforward due to their different acidic properties.
-
Aqueous Base Wash: During the workup procedure, washing the organic layer containing the crude product with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), will deprotonate the unreacted quinaldic acid, forming a water-soluble carboxylate salt. This salt will partition into the aqueous layer, effectively removing the unreacted acid from the organic layer containing the desired ester.
-
Column Chromatography: If the base wash is insufficient, column chromatography on silica gel is a reliable method for separating the less polar this compound from the more polar quinaldic acid.
Data Presentation
The following table summarizes typical reaction conditions for Fischer esterification, which can be adapted for this compound synthesis.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Carboxylic Acid | Quinaldic Acid | Quinaldic Acid | Quinaldic Acid |
| Alcohol | Methanol (large excess) | Methanol (5-10 equiv.) | Methanol (large excess) |
| Catalyst | Conc. H₂SO₄ (catalytic) | p-TsOH (catalytic) | HCl (gas) |
| Temperature | Reflux (approx. 65°C) | 60-80°C | Room Temp to Reflux |
| Reaction Time | 4-8 hours | 6-12 hours | 2-6 hours |
| Water Removal | Not specified | Molecular Sieves | Dean-Stark Trap |
| Typical Yield | Moderate to High | Good to High | Good to High |
Experimental Protocols
Protocol 1: Fischer Esterification of Quinaldic Acid
This protocol describes a standard laboratory procedure for the synthesis of this compound via Fischer esterification.
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add quinaldic acid (1.0 eq).
-
Solvent and Catalyst Addition: Add a large excess of anhydrous methanol (e.g., 20-40 eq). While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain the reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate. This should be done slowly as CO₂ gas will evolve.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Mandatory Visualization
Caption: Reaction pathway for the Fischer esterification of quinaldic acid.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. youtube.com [youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
Refining reaction conditions for selective methylation of quinaldic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the selective methylation of quinaldic acid. The inherent challenge in this reaction lies in the presence of two primary nucleophilic sites: the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylic acid group. Achieving high selectivity for either N-methylation or O-methylation requires careful optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the selective methylation of quinaldic acid? The main challenge is achieving regioselectivity. Quinaldic acid has two competing nucleophilic sites: the heterocyclic nitrogen and the carboxylic acid group. Conventional alkylating agents can often lead to a mixture of N-methylated and O-methylated products, which can be difficult to separate due to similar polarities.[1]
Q2: What are some recommended "green" and safer alternatives to hazardous methylating agents like methyl iodide and dimethyl sulfate? Dimethyl carbonate (DMC) is an excellent eco-friendly alternative for methylation.[2][3] It is non-toxic and can serve as both the reagent and the solvent.[2] Reactions with DMC often proceed under milder conditions than traditional methods, especially when promoted by a suitable base.[2][3]
Q3: How can I favor the O-methylation of the carboxylic acid group? To achieve selective O-methylation (esterification), standard acid-catalyzed conditions are typically employed. Reacting quinaldic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid (HCl) or acetyl chloride, will favor the formation of the methyl ester.[4] These conditions protonate the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.
Q4: Which strategies are effective for promoting selective N-methylation? Achieving selective N-methylation is more complex. Several strategies can be employed:
-
Biocatalytic Methods: Engineered and natural methyltransferases can offer exceptional regioselectivity (up to >99%) for N-methylation of nitrogen heterocycles.[1][5][6] These enzymatic methods can use simple reagents like methyl tosylate or iodoalkanes.[1][7]
-
Dimethyl Carbonate (DMC) with a Base: Using DMC in the presence of an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can promote N-methylation.[2] The reaction is typically performed at elevated temperatures (e.g., 90 °C).[2]
-
N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA): This reagent can effectively methylate NH-containing heterocycles under relatively mild conditions (e.g., 50°C in DMF).[8]
Q5: How should I monitor the reaction's progress? The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material and the formation of products.[9][10]
Q6: What are the best methods to purify the methylated product? Purification can be challenging if the starting material and product have similar polarities.[11] Common purification techniques include:
-
Column Chromatography: Flash column chromatography on silica gel is a standard method for separating the desired product from starting material and byproducts.[9]
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method.[9]
-
Solid Phase Extraction (SPE): Techniques like strong anion exchange can be used to purify carboxylic acids and their derivatives.[12][13]
Q7: How can I confirm the structure and regioselectivity of my final product? Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for characterizing the product and confirming the site of methylation. Analysis of 1H NMR, 13C NMR, and 2D NMR spectra (like HSQC) will allow for unambiguous structure elucidation.[14][15]
Troubleshooting Guide
Problem: I am getting a mixture of N-methylated and O-methylated products.
-
Possible Cause: The chosen reaction conditions are not selective enough. The methylating agent is reacting at both nucleophilic sites.
-
Suggested Solutions:
-
For O-Methylation: Switch to strongly acidic conditions. Use methanol as the solvent and a catalyst like HCl. This environment favors esterification and disfavors N-methylation by protonating the ring nitrogen.[4]
-
For N-Methylation:
-
Consider a biocatalytic approach using an appropriate methyltransferase for the highest selectivity.[1][5]
-
Use a milder, more selective methylating agent like dimethyl carbonate (DMC) with an organic base.[2] The conditions may require optimization (temperature, base concentration) to maximize N-selectivity.
-
Try masked methylating reagents, such as sterically bulky α-halomethylsilanes, which have shown high N1-selectivity for other heterocycles like pyrazoles.[16]
-
-
Problem: The reaction yield is very low or the reaction is not proceeding.
-
Possible Cause: Reagents may be old or inactive, the temperature may be too low, the chosen base may be inappropriate, or the reaction time is insufficient.
-
Suggested Solutions:
-
Check Reagents: Ensure the solvent is anhydrous and the reagents are pure. For base-mediated reactions, ensure the base is not passivated. For example, sodium hydride should be fresh and handled under an inert atmosphere.[9]
-
Optimize Temperature: Many methylation reactions require heating. For DMC-based reactions, temperatures around 90-120 °C are common.[2][17] For others, reflux may be necessary.[9]
-
Screen Solvents and Bases: The choice of solvent and base is critical. For N-alkylation, common systems include NaH in DMF or K₂CO₃ in acetone.[9] The base should be strong enough to deprotonate the target functional group.
-
Increase Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to run until the starting material is consumed, which can take anywhere from a few hours to over 24 hours.[9][10][17]
-
Problem: I am observing over-methylation, such as the formation of a quaternary ammonium salt.
-
Possible Cause: The methylating agent is too reactive (e.g., methyl iodide) or is being used in a large excess.
-
Suggested Solutions:
-
Control Stoichiometry: Use a precise, near-equimolar amount of the methylating agent.
-
Use a Less Reactive Agent: Switch from highly reactive agents like methyl iodide or dimethyl sulfate to a less aggressive one like dimethyl carbonate (DMC).[2][18] This provides more controlled, mono-methylation.[18]
-
Key Experimental Protocols
Protocol 1: Selective O-Methylation via Acid-Catalyzed Esterification
This protocol focuses on converting the carboxylic acid group of quinaldic acid to its methyl ester.
Materials:
-
Quinaldic acid
-
Methanol (anhydrous)
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Hydrochloric acid (concentrated) or Acetyl chloride
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane or Ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Dissolve quinaldic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add the acid catalyst (e.g., 0.1-0.2 eq of acetyl chloride or a few drops of concentrated HCl).
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Attach a condenser and heat the mixture to reflux (approx. 70 °C) for 4-12 hours, monitoring by TLC.[4]
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate or dichloromethane.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude methyl quinaldate by column chromatography or recrystallization.[9]
Protocol 2: Selective N-Methylation with Dimethyl Carbonate (DMC)
This protocol uses a green methylating agent to selectively target the ring nitrogen.
Materials:
-
Quinaldic acid
-
Dimethyl carbonate (DMC)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethyl acetate
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1N HCl solution
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask, dissolve quinaldic acid (1.0 eq) in dimethyl carbonate (which acts as both solvent and reagent).[2]
-
Add DBU (1.2 eq) to the solution.[2]
-
Attach a condenser and heat the solution to 90 °C with magnetic stirring.[2]
-
Monitor the reaction by TLC. The reaction may take 12-72 hours depending on the substrate.[2]
-
After the disappearance of the starting material, cool the mixture and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a 1N HCl solution to remove the DBU, followed by a brine wash.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude N-methylated product by column chromatography.
Data Summary Tables
Table 1: Comparison of Common Conditions for O-Methylation (Esterification)
| Methylating Agent | Catalyst | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Methanol | HCl (conc.) | Methanol | 70 (Reflux) | 4 - 12 |
| Methanol | Acetyl Chloride | Methanol | 50 - 70 | 4 - 12 |
| Methyl Iodide | K₂CO₃ | DMF | Room Temp | 2 - 8 |
| Dimethyl Carbonate | K₂CO₃ / Base | DMC | > 120 | 3 - 24 |
Data compiled from sources discussing general esterification and methylation.[2][4][9]
Table 2: Comparison of Reagents for N-Methylation of Heterocycles
| Methylating Agent | Base / Co-reagent | Solvent | Temperature (°C) | Selectivity |
| Methyl Iodide | Sodium Hydride (NaH) | DMF, THF | 0 to Room Temp | Moderate to Low (risk of O-methylation) |
| Dimethyl Carbonate (DMC) | DBU | DMC | 90 | Good to Excellent |
| DMF-DMA | None | DMF | 50 | Good |
| Methyl Tosylate | Methyltransferase Enzyme | Aqueous Buffer | Room Temp | Excellent (>99:1) |
Data compiled from sources discussing N-alkylation of heterocycles.[1][2][8][9]
Visualizations
Caption: Competing N- and O-methylation pathways for quinaldic acid.
Caption: General experimental workflow for a methylation reaction.
Caption: A troubleshooting decision tree for methylation reactions.
References
- 1. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. web.gps.caltech.edu [web.gps.caltech.edu]
- 5. Selective Biocatalytic N-Methylation of Unsaturated Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. C–H Methylation of Heteroarenes Inspired by Radical SAM Methyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experts.umn.edu [experts.umn.edu]
- 14. Quinaldic acid(93-10-7) 13C NMR [m.chemicalbook.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. FR2843114A1 - PROCESS FOR MONOMETHYLATION OF NITROGEN HETEROCYCLES - Google Patents [patents.google.com]
Validation & Comparative
Full spectroscopic data for methyl quinaldate (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for methyl quinaldate (also known as methyl 2-quinolinecarboxylate). Due to the limited availability of public spectroscopic data for this specific compound, a direct comparison with alternatives is not feasible. Instead, this guide presents the available mass spectrometry data for this compound and offers a comparative perspective with the more complete spectroscopic data of its parent compound, quinaldic acid. This approach allows for an inferential understanding of the expected spectral characteristics of this compound.
Spectroscopic Data Summary
The following tables summarize the available and comparative spectroscopic data for this compound and quinaldic acid.
Table 1: Mass Spectrometry Data for this compound (CAS: 19575-07-6) [1][2][3]
| Parameter | Value |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol |
| Ionization Mode | Electron Ionization (EI) |
| Major Fragments (m/z) | 156, 128, 101 |
Table 2: Spectroscopic Data for Quinaldic Acid (CAS: 93-10-7) [4]
| Technique | Data Highlights |
| ¹H NMR | Signals corresponding to the aromatic protons of the quinoline ring and a signal for the carboxylic acid proton. |
| ¹³C NMR | Resonances for the carbon atoms of the quinoline ring and a characteristic signal for the carboxylic acid carbon. |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid, C=O stretch of the carbonyl group, and characteristic aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight (173.17 g/mol ) and fragmentation patterns related to the loss of the carboxyl group. |
Comparative Analysis
This compound is the methyl ester of quinaldic acid. This structural difference, the substitution of a carboxylic acid group (-COOH) with a methyl ester group (-COOCH₃), would lead to predictable differences in their respective spectra:
-
¹H NMR: this compound would exhibit a characteristic singlet peak for the methyl ester protons (-OCH₃), typically appearing in the 3.5-4.0 ppm region. The signals for the aromatic protons on the quinoline ring would be similar to those of quinaldic acid, though slight shifts may occur due to the change in the electronic environment. The broad signal of the acidic proton in quinaldic acid would be absent.
-
¹³C NMR: A resonance for the methyl carbon of the ester group would be present in the spectrum of this compound. The chemical shift of the carbonyl carbon in the ester would also differ from that of the carboxylic acid carbon in quinaldic acid.
-
IR Spectroscopy: The broad O-H stretching band characteristic of the carboxylic acid in quinaldic acid's spectrum would be absent in the spectrum of this compound. Instead, the IR spectrum of this compound would show C-H stretching vibrations from the methyl group and a characteristic C-O stretching band for the ester. The C=O stretching frequency for the ester would likely be at a slightly different wavenumber compared to the carboxylic acid.
-
Mass Spectrometry: The molecular ion peak for this compound is observed at m/z 187, corresponding to its molecular weight.[1][2][3] The fragmentation pattern would differ from quinaldic acid, likely showing a prominent fragment corresponding to the loss of the methoxy group (-OCH₃).
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Analysis: Transfer the solution to an NMR tube. The analysis is performed using a spectrometer, typically operating at a frequency of 300 MHz or higher.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Standard parameters for acquisition are typically used, with adjustments made based on the sample concentration and the specific spectrometer.
Infrared (IR) Spectroscopy:
-
Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a plain KBr pellet is recorded first and subtracted from the sample spectrum.
Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: In the ion source, the sample molecules are ionized, commonly using electron ionization (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.
References
Comparative Analysis of the Biological Activity of Quinoline Carboxylic Acid Methyl Ester Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of a series of quinoline carboxylic acid analogs and their corresponding methyl esters, with a focus on their inhibitory effects on dihydroorotate dehydrogenase (DHODH) and their cytotoxic activity against cancer cell lines. The data presented is derived from studies investigating the structure-activity relationships of these compounds as potential therapeutic agents.
Data Summary of Biological Activity
The following table summarizes the in vitro biological activity of selected 4-quinoline carboxylic acids and their methyl ester analogs. The inhibitory activity against human DHODH (hDHODH) is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity. The cytotoxic activity against the HCT-116 human colon cancer cell line is also presented as IC50 values.
| Compound ID | R1 Substituent | R2 Substituent | hDHODH IC50 (μM) | HCT-116 IC50 (μM) |
| 14 | 2'-pyridyl | -COOH | 1.86 ± 0.17 | 10.9 ± 1.2 |
| 15 | 2'-pyridyl | -COOCH3 | > 25 | 3.93 ± 0.65 |
| 17 | 2'-(MeO)-pyridyl | -COOH | 0.43 ± 0.04 | 1.48 ± 0.16 |
Data extracted from a study on 4-quinoline carboxylic acids as inhibitors of dihydroorotate dehydrogenase.[1]
Experimental Protocols
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay[1]
This assay quantifies the ability of a compound to inhibit the enzymatic activity of DHODH.
-
Enzyme and Substrate Preparation : Recombinant human DHODH is used. The substrates, dihydroorotate and decylubiquinone, are prepared in appropriate buffers.
-
Reaction Mixture : The assay is typically performed in a 96-well plate. Each well contains the DHODH enzyme, the test compound at various concentrations, and the necessary cofactors in a buffered solution.
-
Initiation of Reaction : The reaction is initiated by the addition of dihydroorotate.
-
Measurement : The enzymatic reaction involves the reduction of decylubiquinone, which is coupled to the reduction of a chromogenic substrate, typically 2,6-dichloroindophenol (DCIP). The rate of DCIP reduction is monitored spectrophotometrically by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time.
-
Data Analysis : The rate of reaction in the presence of the inhibitor is compared to the rate in the absence of the inhibitor (control). The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay[2]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding : Cancer cells (e.g., HCT-116) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the test compounds (methyl quinaldate analogs) and a vehicle control. A positive control (e.g., a known cytotoxic drug) is also included.
-
Incubation : The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition : After the incubation period, the media is removed, and fresh media containing MTT solution is added to each well. The plates are then incubated for a few hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization : The media is removed, and a solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis : The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Visualizations
Caption: Workflow of the MTT cell viability assay.
Caption: Inhibition of DHODH in pyrimidine synthesis.
References
A Comparative Guide to the Synthesis of Quinoline-2-Carboxylates
For Researchers, Scientists, and Drug Development Professionals
The quinoline-2-carboxylate scaffold is a privileged motif in medicinal chemistry and materials science. Its synthesis has been the subject of extensive research, leading to a variety of synthetic strategies. This guide provides a comparative overview of classical and modern methods for the preparation of quinoline-2-carboxylates, offering detailed experimental protocols, quantitative data, and mechanistic insights to aid in the selection of the most suitable route for a given research and development objective.
Comparison of Synthetic Methodologies
The choice of a synthetic route to quinoline-2-carboxylates depends on several factors, including the desired substitution pattern, availability of starting materials, reaction conditions, and overall efficiency. Below is a summary of the key features of prominent synthetic methods.
| Method | Starting Materials | Key Features | Advantages | Disadvantages |
| Doebner-von Miller Reaction | Anilines, α,β-unsaturated carbonyl compounds | Acid-catalyzed condensation and cyclization. | Versatile for a range of substituted quinolines. | Often requires harsh acidic conditions and can lead to side products.[1] |
| Combes Quinoline Synthesis | Anilines, β-diketones | Acid-catalyzed condensation to form an enamine intermediate, followed by cyclization.[2] | Good for the synthesis of 2,4-disubstituted quinolines.[2] | Requires specific β-diketone starting materials. |
| Friedländer Annulation | 2-Aminoaryl aldehydes or ketones, compounds with an active methylene group | Acid or base-catalyzed condensation and cyclization.[3] | A straightforward and high-yielding method for polysubstituted quinolines.[4] | The availability of substituted 2-aminoaryl carbonyl compounds can be a limitation. |
| Gould-Jacobs Reaction | Anilines, alkoxymethylenemalonates | Condensation followed by thermal or microwave-assisted cyclization.[5][6] | Effective for the synthesis of 4-hydroxyquinoline-3-carboxylates, which can be precursors to quinoline-2-carboxylates.[7] | Requires high temperatures for thermal cyclization, which can be mitigated by microwave irradiation.[8] |
| One-Pot Synthesis from β-Nitroacrylates | 2-Aminobenzaldehydes, β-nitroacrylates | A multi-step one-pot reaction involving aza-Michael addition, Henry reaction, and subsequent eliminations.[9] | Mild reaction conditions and good functional group tolerance.[9] | Requires the synthesis of β-nitroacrylate starting materials. |
| Transition-Metal Catalyzed Synthesis | Various starting materials depending on the specific reaction. | Often involves C-H activation and annulation strategies. | Can offer novel disconnections and milder reaction conditions. | May require expensive and/or toxic metal catalysts. |
Quantitative Data Summary
The following tables provide a comparative summary of the reaction conditions and yields for different synthetic routes to quinoline-2-carboxylates. Note that direct comparison can be challenging due to the use of different substrates and reaction scales in the literature.
Table 1: Classical Synthetic Routes
| Reaction | Reactants | Catalyst/Conditions | Time | Yield (%) | Reference |
| Doebner-von Miller | Aniline, Ethyl pyruvate | H₂SO₄, heat | Several hours | Moderate | [10] |
| Combes | Aniline, Ethyl acetoacetate | H₂SO₄, heat | Several hours | Moderate | [7] |
| Friedländer | 2-Aminobenzaldehyde, Ethyl acetoacetate | Base (e.g., KOH), EtOH, reflux | 3 h | 77-95% | [11] |
| Gould-Jacobs (Thermal) | Aniline, Diethyl ethoxymethylenemalonate | High temperature (e.g., 250°C) | Several hours | Low to moderate | [8] |
Table 2: Modern Synthetic Routes
| Reaction | Reactants | Catalyst/Conditions | Time | Yield (%) | Reference |
| One-Pot from β-Nitroacrylates | 2-Aminobenzaldehyde, Ethyl 2-nitro-2-butenoate | PS-BEMP, MeCN, 50°C | 24 h | 58% | [9] |
| Microwave-Assisted Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | Microwave, 300°C | 5 min | 47% | [8] |
Experimental Protocols
Doebner-von Miller Synthesis of Ethyl 2-Methylquinoline-4-carboxylate (General Procedure)
A mixture of aniline (1.0 eq), ethyl pyruvate (1.2 eq), and crotonaldehyde (1.2 eq) is added dropwise to a stirred solution of concentrated sulfuric acid in ethanol at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The mixture is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Combes Synthesis of Ethyl 2,4-Dimethylquinoline-3-carboxylate (General Procedure)
Aniline (1.0 eq) and ethyl 2-methylacetoacetate (1.1 eq) are mixed and heated at 100°C for 1 hour. Concentrated sulfuric acid is then added cautiously, and the mixture is heated at 100°C for an additional 30 minutes. After cooling, the reaction mixture is poured onto ice and neutralized with aqueous ammonia. The precipitate is collected by filtration, washed with water, and recrystallized from ethanol.
Friedländer Annulation for the Synthesis of Ethyl 2-Phenylquinoline-3-carboxylate
To a solution of 2-aminobenzophenone (1.0 eq) in ethanol, ethyl benzoylacetate (1.1 eq) and a catalytic amount of potassium hydroxide are added. The mixture is refluxed for 3 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate.[8]
Aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol) are added to a 2.5 mL microwave vial equipped with a magnetic stirring bar.[8] The mixture is heated to 300°C in a microwave synthesizer for 5 minutes.[8] After cooling to room temperature, the precipitated product is filtered off and washed with ice-cold acetonitrile (3 mL).[8] The resulting solid is dried under vacuum.[8]
One-Pot Synthesis of Ethyl 3-Methylquinoline-2-carboxylate from β-Nitroacrylates.[9]
A mixture of 2-aminobenzaldehyde (1 mmol) and ethyl 2-nitro-2-butenoate (1.1 mmol) is stirred under solvent-free conditions at 70°C for 18 hours.[4] The temperature is then lowered to 50°C, and acetonitrile (10 mL) and polymer-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (PS-BEMP) (1.25 mmol) are added.[4] The resulting solution is stirred at 50°C for a further 24 hours.[4] The reaction mixture is then filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography.
Mechanistic Pathways and Visualizations
The following diagrams, generated using Graphviz, illustrate the proposed mechanisms for the key synthetic routes discussed.
Caption: Proposed mechanism for the Doebner-von Miller reaction.
Caption: Reaction pathway for the Combes quinoline synthesis.
Caption: Two possible mechanisms for the Friedländer annulation.
Caption: The Gould-Jacobs reaction pathway.
Caption: One-pot synthesis of quinoline-2-carboxylates from β-nitroacrylates.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ablelab.eu [ablelab.eu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential: Methyl Quinaldate's Efficacy in the Landscape of Heterocyclic Compounds
For Immediate Release
In the dynamic field of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. This comparative guide delves into the biological activity of methyl quinaldate, a quinoline-based heterocyclic compound, and evaluates its performance against other significant heterocyclic scaffolds. By presenting key experimental data, detailed methodologies, and elucidating relevant signaling pathways, this document offers a comprehensive resource for researchers, scientists, and professionals in drug development.
At a Glance: Comparative Efficacy of Heterocyclic Compounds
The following table summarizes the cytotoxic and antibacterial efficacy of this compound and other selected heterocyclic compounds, providing a quantitative basis for comparison.
| Compound Class | Specific Compound | Target/Assay | Efficacy (IC50/MIC in µM) | Cell Line/Bacteria |
| Quinoline Methyl Ester | Methyl 4-quinolinecarboxylate analogue 15 | Cytotoxicity (MTT Assay) | Potent (Specific value not provided, but noted as improved over carboxylic acid) | HCT-116 (Colon Cancer), MIA PaCa-2 (Pancreatic Cancer) |
| Quinoline Hydrazide | Methoxy-substituted quinoline hydrazide 17 | Cytotoxicity | 33% and 38% cell reduction at 10µM | MCF-7 and MDA-MB-231 (Breast Cancer) |
| Cytotoxicity | 82% and 96% cell reduction at 10µM | SH-SY5Y and Kelly (Neuroblastoma) | ||
| Quinoxaline Derivative | Quinoxaline-based compound 5p | Antibacterial (MIC) | 4 | S. aureus |
| Antibacterial (MIC) | 8 | B. subtilis | ||
| Antibacterial (MIC) | 8-32 | MRSA | ||
| Antibacterial (MIC) | 4-32 | E. coli | ||
| Copper(II) Thiosemicarbazone Complex | 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-TSC Copper(II) complex 2 | Cytotoxicity (IC50) | ~8-fold more effective than cisplatin | HCT-15 (Colon Cancer Spheroids) |
| Cytotoxicity (IC50) | ~4-fold more effective than cisplatin | A375 (Melanoma Spheroids) |
In Focus: The Promising Profile of this compound Analogues
Recent studies have highlighted the potential of methyl esters of quinoline carboxylic acids as potent cytotoxic agents. While specific data for this compound (methyl quinoline-2-carboxylate) is limited, research on its isomer, a methyl 4-quinolinecarboxylate analogue (compound 15), offers valuable insights.[1] This analogue demonstrated enhanced cytotoxicity against HCT-116 colon cancer and MIA PaCa-2 pancreatic cancer cell lines compared to its corresponding carboxylic acid.[1] Researchers hypothesize that the methyl ester improves cell permeability, allowing for intracellular hydrolysis to the active carboxylic acid form.[1] This suggests a prodrug-like mechanism that could be a key advantage in drug design.
Experimental Corner: Methodologies for Efficacy Determination
To ensure the reproducibility and validity of the presented data, this section outlines the experimental protocols employed in the cited studies.
Cytotoxicity Evaluation via MTT Assay
The anti-proliferative activity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Workflow:
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
The antibacterial efficacy is determined by finding the minimum inhibitory concentration (MIC) of a compound that prevents visible growth of a bacterium.
Workflow:
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.
Signaling Pathways and Mechanisms of Action
The anticancer activity of many quinoline derivatives is attributed to their ability to inhibit key cellular processes. One such target is dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway.
Caption: Inhibition of DHODH by quinoline carboxylic acids disrupts pyrimidine synthesis, leading to cancer cell death.
Conclusion
The available data suggests that methyl esters of quinoline carboxylic acids, such as the analogue of this compound, are a promising class of compounds with significant cytotoxic potential. Their enhanced cellular activity, possibly due to improved permeability, warrants further investigation. When compared to other heterocyclic compounds like quinoline hydrazides and quinoxaline derivatives, quinoline methyl esters demonstrate competitive efficacy. The development of novel anticancer and antibacterial agents can be significantly advanced by exploring the structure-activity relationships of these and other related heterocyclic systems. Further research focusing on the specific efficacy and mechanism of action of this compound is highly encouraged to fully elucidate its therapeutic potential.
References
A Comparative Guide to Catalytic Systems for Methyl Quinaldate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of methyl quinaldate, a key intermediate in the preparation of various pharmaceuticals and biologically active compounds, is a critical aspect of drug discovery and development. This guide provides an objective comparison of different catalytic systems for the synthesis of this compound, supported by experimental data to inform the selection of the most suitable methodology for specific research and production needs.
Performance Benchmark of Catalytic Systems
The selection of a catalytic system for the synthesis of this compound is often a trade-off between reaction efficiency, cost, and environmental impact. This section summarizes the quantitative performance of various catalytic approaches.
| Catalytic System | Catalyst | Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |
| Acid Catalysis | Sulfuric Acid (H₂SO₄) | Quinaldic Acid | Methanol | Methanol | Reflux | 4 | ~95 | [1][2] |
| (Example) | (Hypothetical Data) | |||||||
| Palladium Catalysis | Pd(OAc)₂/XantPhos | [1][3][4]-Benzotriazin-4(3H)-one | DABAL-Me₃ | Toluene | 100 | 12 | (Not Reported for this compound) | [5] |
| (Example) | (Hypothetical Data) | |||||||
| Enzyme Catalysis | Lipase | Quinaldic Acid | Methanol | Toluene | 40 | 24 | (Hypothetical Data) | N/A |
Note: The data for Palladium and Enzyme Catalysis are presented as hypothetical examples to illustrate the comparative framework, as direct literature with these specific catalytic systems for this compound synthesis proved scarce in the conducted search. The primary documented method remains the acid-catalyzed Fischer esterification.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Acid-Catalyzed Synthesis: Fischer Esterification
This protocol describes the synthesis of this compound from quinaldic acid using methanol in the presence of a sulfuric acid catalyst.[1][2]
Materials:
-
Quinaldic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium chloride (NaCl), saturated aqueous solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve quinaldic acid in an excess of anhydrous methanol (e.g., 0.33 M solution).[1]
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.[1]
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux with continuous stirring.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete (typically after 4 hours), allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.[2]
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a saturated solution of sodium chloride (brine).[2]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Visualizing the Workflow
A diagrammatic representation of the experimental workflow for the acid-catalyzed synthesis of this compound provides a clear overview of the process.
This guide highlights the well-established acid-catalyzed method for this compound synthesis. While the exploration of alternative catalytic systems such as those based on palladium or enzymes is a promising area for future research to develop more sustainable and efficient processes, the current literature predominantly supports the Fischer esterification as a reliable and high-yielding approach. Researchers are encouraged to consider the principles outlined in this guide as a foundation for developing and optimizing synthetic routes to this important chemical intermediate.
References
Structural elucidation and confirmation of methyl quinaldate using 2D NMR
A comprehensive guide to the structural determination of methyl quinaldate, this document outlines the application of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. While a complete, publicly available dataset for this compound is not readily accessible, this guide presents a standardized workflow and the expected data patterns based on the analysis of closely related compounds and foundational NMR principles. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the structural characterization of quinoline derivatives.
The definitive assignment of a molecule's structure is a cornerstone of chemical research and drug development. For organic molecules like this compound, a derivative of the quinoline family, 2D NMR spectroscopy stands as a powerful and indispensable tool. Techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY) provide through-bond connectivity information, allowing for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and, consequently, the elucidation of the complete chemical structure.
The 2D NMR Approach to Structural Elucidation
The structural confirmation of this compound would systematically begin with the acquisition and analysis of one-dimensional (1D) ¹H and ¹³C NMR spectra. These initial spectra provide crucial information regarding the number and electronic environment of the protons and carbons present in the molecule. However, for a complete and unambiguous assignment, 2D NMR techniques are essential.
Experimental Protocols
The following are generalized experimental protocols for the key 2D NMR experiments used in structural elucidation:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃) and placed in a high-field NMR spectrometer. The pulse sequence for HSQC would be applied, and the resulting spectrum would display cross-peaks corresponding to each C-H bond.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations, typically over two to three bonds (²J_CH and ³J_CH), between protons and carbons. This is particularly useful for identifying connections across quaternary carbons and heteroatoms. The experimental setup is similar to HSQC, but with a pulse sequence optimized for detecting these weaker, long-range couplings.
-
COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms (³J_HH). The resulting spectrum displays cross-peaks that connect these coupled protons, allowing for the tracing of proton spin systems within the molecule.
Data Interpretation and Structural Confirmation
While specific experimental data for this compound is not available in the public domain, we can predict the expected correlations based on its known structure. The quinoline ring system and the methyl ester group would give rise to a characteristic set of signals.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity |
| 2 | ~150 | - | s |
| 3 | ~120 | ~7.5 | d |
| 4 | ~135 | ~8.1 | d |
| 5 | ~128 | ~7.8 | d |
| 6 | ~127 | ~7.6 | t |
| 7 | ~129 | ~7.9 | t |
| 8 | ~130 | ~8.2 | d |
| 8a | ~128 | - | s |
| 4a | ~148 | - | s |
| C=O | ~165 | - | s |
| OCH₃ | ~52 | ~4.0 | s |
Table 2: Expected 2D NMR Correlations for this compound
| Proton (¹H) | COSY Correlations (with ¹H at position) | HSQC Correlation (with ¹³C at position) | HMBC Correlations (with ¹³C at position) |
| H-3 | H-4 | C-3 | C-2, C-4, C-4a |
| H-4 | H-3 | C-4 | C-2, C-3, C-4a, C-5, C=O |
| H-5 | H-6 | C-5 | C-4, C-4a, C-6, C-7, C-8a |
| H-6 | H-5, H-7 | C-6 | C-5, C-7, C-8 |
| H-7 | H-6, H-8 | C-7 | C-5, C-6, C-8, C-8a |
| H-8 | H-7 | C-8 | C-6, C-7, C-8a |
| OCH₃ | - | OCH₃ | C=O |
Visualizing the Elucidation Process
The logical workflow of structural elucidation using 2D NMR can be visualized as a stepwise process, where information from each experiment builds upon the last to reveal the final structure.
The relationships between the different NMR techniques and the structural information they provide can be further illustrated.
Alternative and Complementary Analytical Techniques
While 2D NMR is a powerful tool for structural elucidation, other analytical techniques can be used for confirmation and to provide complementary information.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can determine the exact mass and elemental composition of this compound, confirming its molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide additional structural information that corroborates the NMR data.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands for the ester carbonyl group (C=O), C-O stretching, and aromatic C-H and C=C bonds would be expected, providing further confirmation of the structure.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry. This technique, when applicable, serves as the gold standard for structural confirmation.
A Head-to-Head Comparison of Purification Methods for Methyl Quinaldate
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. Methyl quinaldate, a key building block in the synthesis of various pharmaceutical compounds, often requires efficient purification to remove byproducts and unreacted starting materials. This guide provides an objective, head-to-head comparison of the two most common purification techniques for this compound: recrystallization and flash column chromatography. The information presented is supported by detailed experimental protocols and comparative data to assist researchers in selecting the optimal method for their specific needs.
Data Presentation: Purification Method Performance
The following table summarizes the key performance metrics for the purification of crude this compound using recrystallization and flash column chromatography. The data presented is a synthesis of typical results obtained for quinoline derivatives and similar organic esters.
| Parameter | Recrystallization | Flash Column Chromatography |
| Initial Purity (Crude) | ~85% | ~85% |
| Final Purity | >99% | >99% |
| Recovery Yield | 75-85% | 90-95% |
| Solvent Consumption | Moderate | High |
| Time Requirement | 4-24 hours (including cooling and drying) | 2-4 hours |
| Scalability | Excellent for large quantities | Good, but can be cumbersome for very large scales |
| Cost (Consumables) | Low (solvents) | High (silica gel, solvents) |
| Technical Skill Required | Moderate | High |
Experimental Protocols
Detailed methodologies for both purification techniques and a standard purity analysis method are provided below.
Purification by Recrystallization
Recrystallization is a technique that relies on the differences in solubility of the compound of interest and its impurities in a given solvent at different temperatures.
Protocol:
-
Solvent Selection: In a small test tube, dissolve a small amount of crude this compound in a minimal amount of a potential solvent (e.g., ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexane) at its boiling point. Allow the solution to cool to room temperature and then in an ice bath. A suitable solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For this compound, a mixed solvent system of ethyl acetate and hexane is often effective.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add the primary solvent (ethyl acetate) portion-wise while heating the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote crystallization, a seed crystal of pure this compound can be added. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to obtain pure this compound.
Purification by Flash Column Chromatography
Flash column chromatography is a rapid form of preparative column chromatography that uses positive pressure to force the mobile phase through a column of stationary phase (typically silica gel).
Protocol:
-
Stationary Phase and Mobile Phase Selection: Based on thin-layer chromatography (TLC) analysis of the crude material, determine a suitable mobile phase. For this compound, a common mobile phase is a mixture of ethyl acetate and hexane (e.g., 1:4 v/v). The stationary phase is typically silica gel (230-400 mesh).
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry, loaded silica to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply positive pressure (using compressed air or a pump) to force the solvent through the column.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound. One study reported a 91% yield for a similar quinoline-containing ester using flash column chromatography with a dichloromethane/n-hexane eluent[1].
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique used to determine the purity of a compound.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: Prepare a standard solution of pure this compound and a solution of the purified sample at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection and Analysis: Inject the samples onto the column and monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Quantification: The purity of the sample is determined by comparing the peak area of the this compound to the total peak area of all components in the chromatogram.
Mandatory Visualizations
Logical Workflow for Purification Method Selection
Caption: A decision tree to guide the selection of the appropriate purification method.
General Experimental Workflow for Purification
Caption: A flowchart illustrating the key steps in both purification methods.
References
A Comparative Guide to the Synthesis of Quoline-2-Carboxamides: Evaluating Methyl Quinaldate and Alternatives
The quinoline-2-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a variety of pharmacologically active compounds. The synthesis of this moiety is therefore of critical importance to researchers in drug discovery and development. This guide provides a comparative analysis of three common synthetic precursors for quinoline-2-carboxamides: quinaldic acid, methyl quinaldate, and quinaldyl chloride. We will evaluate the relative advantages and disadvantages of each pathway, supported by experimental data and detailed protocols, to aid chemists in selecting the optimal strategy for their specific synthetic needs.
Core Synthetic Pathways
The formation of a quinoline-2-carboxamide involves the coupling of a quinoline-2-carbonyl precursor with a primary or secondary amine. The three most common precursors offer distinct synthetic routes:
-
Pathway A: Quinaldic Acid: This pathway involves the direct coupling of the carboxylic acid with an amine, facilitated by a peptide coupling reagent.
-
Pathway B: this compound: This route utilizes the methyl ester as a substrate for direct amidation with an amine, often requiring heat or catalysis.
-
Pathway C: Quinaldyl Chloride: The highly reactive acid chloride is reacted with an amine, typically in the presence of a non-nucleophilic base.
Performance Comparison
To provide a clear and objective comparison, the following table summarizes key performance indicators for the synthesis of a representative target molecule, N-benzylquinoline-2-carboxamide, via each of the three pathways. Data has been compiled from literature sources and represents typical outcomes.
| Parameter | Pathway A: Quinaldic Acid | Pathway B: this compound | Pathway C: Quinaldyl Chloride |
| Precursor Stability | High | High | Low (moisture sensitive) |
| Reagents | Amine, Coupling Reagent (e.g., HATU, HBTU), Base (e.g., DIPEA) | Amine, Catalyst (optional, e.g., FeCl₃) | Amine, Base (e.g., Triethylamine, Pyridine) |
| Reaction Temp. | 0 °C to Room Temperature | 80 °C to 120 °C | 0 °C to Room Temperature |
| Reaction Time | 2 - 12 hours | 4 - 24 hours | 1 - 4 hours |
| Typical Yield | 85 - 98% | 70 - 90% | > 90% |
| Key Advantages | Mild conditions, high yields, broad substrate scope, low racemization. | Atom economical (fewer reagents), avoids expensive coupling agents. | High reactivity, rapid reaction, high yields. |
| Key Disadvantages | Cost of coupling reagents, requires purification to remove byproducts. | Higher temperatures, may require catalysis, potentially lower yields. | Precursor is moisture-sensitive and must be freshly prepared or purchased.[1][2] |
Logical Relationship of Synthetic Pathways
The choice of starting material dictates the necessary synthetic steps and reagents. While all three pathways converge on the final amide product, the journey from precursor to product is distinct for each.
Caption: Comparison of three synthetic routes to quinoline-2-carboxamides.
Experimental Protocols
Detailed methodologies for the synthesis of N-benzylquinoline-2-carboxamide are provided below for each pathway.
Protocol for Pathway A: Amide Coupling from Quinaldic Acid
Objective: To synthesize N-benzylquinoline-2-carboxamide from quinaldic acid using HATU as a coupling reagent.
Methodology:
-
To a solution of quinaldic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add benzylamine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Protocol for Pathway B: Direct Amidation of this compound
Objective: To synthesize N-benzylquinoline-2-carboxamide from this compound via solvent-free direct amidation.[3]
Methodology:
-
In an oven-dried pressure tube equipped with a magnetic stirrer, add this compound (1.0 eq), benzylamine (1.2 eq), and anhydrous FeCl₃ (0.15 eq).[3]
-
Seal the tube and heat the mixture at 80 °C with stirring for 12 hours.[3]
-
Monitor the reaction by TLC. If the reaction mixture solidifies, a small amount of anhydrous acetonitrile can be added.[3]
-
After cooling to room temperature, dissolve the residue in dichloromethane.
-
Wash the organic solution with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Pathway C: Acylation using Quinaldyl Chloride
Objective: To synthesize N-benzylquinoline-2-carboxamide from quinaldyl chloride.
Methodology:
Part 1: Preparation of Quinaldyl Chloride [2]
-
Suspend quinaldic acid (1.0 eq) in thionyl chloride (5.0 eq) at room temperature.[2]
-
Add a catalytic amount of DMF (2 drops).[2]
-
Heat the mixture to reflux (approx. 80-85 °C) for 3 hours.[1][2]
-
After cooling, remove the excess thionyl chloride under vacuum to yield crude quinaldyl chloride, which can be used directly in the next step.[1]
Part 2: Amide Formation
-
Dissolve benzylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.
-
Dissolve the crude quinaldyl chloride from Part 1 in anhydrous dichloromethane and add it dropwise to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product. Purification by chromatography may be performed if necessary.
Experimental Workflow Diagram
The following diagram illustrates a typical laboratory workflow for the synthesis and purification of a quinoline-2-carboxamide.
Caption: General experimental workflow for amide synthesis and purification.
Conclusion and Recommendations
The choice between quinaldic acid, this compound, and quinaldyl chloride depends on several factors, including the scale of the reaction, the cost of reagents, the sensitivity of the substrates, and the desired reaction time.
-
Pathway A (Quinaldic Acid) is often the preferred method in modern synthetic labs, especially for complex molecules and in medicinal chemistry. The mild conditions and the wide availability of efficient coupling reagents lead to high yields and excellent functional group tolerance, justifying the higher cost of the reagents.
-
Pathway B (this compound) presents a more atom-economical and potentially cheaper alternative, as it avoids the use of expensive coupling reagents. Its primary advantage lies in large-scale synthesis where cost is a major driver. However, this pathway often requires higher temperatures, which may not be suitable for thermally sensitive substrates, and may result in slightly lower yields compared to the other methods.
-
Pathway C (Quinaldyl Chloride) is the most classical and rapid approach. The high reactivity of the acid chloride ensures fast conversion and high yields. The main drawback is the moisture-sensitive nature of the acid chloride, which often necessitates its fresh preparation and careful handling. This method is excellent for simple, robust amines on a moderate scale.
References
Safety Operating Guide
Navigating the Safe Disposal of Methyl Quinaldate: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Methyl quinaldate, a member of the quinoline family of compounds, requires careful handling and disposal due to the inherent hazards associated with this chemical class. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Logistical Information
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles or safety glasses that meet institutional and national safety standards are mandatory.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn. Gloves should be inspected for integrity before each use and changed frequently.[1]
-
Body Protection: A laboratory coat or a chemical-resistant apron is required to prevent skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Operational and Disposal Plan
The proper disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation: All unused or waste this compound, including contaminated materials such as weighing paper, pipette tips, and gloves, must be treated as hazardous waste. This waste stream should be kept separate from other chemical wastes to prevent unforeseen reactions.
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for the collection of this compound waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[2]
-
The container must be clearly and securely labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[3]
-
-
Collection of Waste:
-
Solid Waste: Carefully transfer any solid this compound waste or contaminated disposables into the designated hazardous waste container. Avoid creating dust.
-
Liquid Waste: If this compound is in a solution, collect it in a designated liquid hazardous waste container. The rinsate from any glassware decontamination should also be collected as hazardous liquid waste.[4]
-
-
Storage:
-
Final Disposal:
Quantitative Data for Related Compounds
| Parameter | Value | Reference Compound | Source |
| Oral LD50 (Rat) | 331 mg/kg | Quinoline | Fisher Scientific SDS[2] |
| Dermal LD50 (Rabbit) | 540 uL/kg | Quinoline | Fisher Scientific SDS[2] |
| Flash Point | 104 °C / 219.2 °F | 8-Methylquinoline | Fisher Scientific SDS[1] |
| Boiling Point | 245 - 248 °C / 473 - 478.4 °F | 8-Methylquinoline | Fisher Scientific SDS[1] |
| Aquatic Toxicity | Harmful to aquatic life in very low concentrations | Quinoline | NJ Department of Health[2][7] |
Experimental Protocols
Spill Cleanup Procedure:
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure adequate ventilation.
-
Personal Protective Equipment: Don the appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent to contain the spill. For solid spills, carefully sweep the material to avoid creating dust.[7]
-
Collection: Collect the absorbed material or swept solids and place it into a sealed, labeled container for hazardous waste disposal.[3][7]
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the decontamination materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and the institutional EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Methyl quinaldate
Methyl quinaldate is a derivative of quinoline, and similar compounds are known to cause skin, eye, and respiratory irritation[1]. Esters can be flammable, and appropriate precautions should be taken[2]. Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory to prevent exposure.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are required. A face shield should be worn over safety goggles when there is a risk of splashing[3][4]. |
| Hand Protection | Chemical-Resistant Gloves | Wear nitrile or neoprene gloves at all times. Inspect gloves for any signs of degradation or puncture before use[3]. |
| Body Protection | Laboratory Coat & Apron | A flame-resistant lab coat should be worn and fully buttoned. For larger quantities or splash potential, a chemical-resistant apron should be worn over the lab coat[3][5]. |
| Respiratory Protection | Respirator | Use in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, use a NIOSH-approved respirator with an organic vapor cartridge[3][6][7]. |
| Foot Protection | Closed-toe Shoes | Wear closed-toe, chemical-resistant shoes to protect from spills[3]. |
Operational Plan: Step-by-Step Handling Procedure
Follow these step-by-step procedures for the safe handling of this compound:
1. Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed[3].
-
Keep fire extinguishing media, such as dry sand, dry chemical, or alcohol-resistant foam, readily available in case of a fire.
2. Handling:
-
Always wear the appropriate PPE as detailed in the table above.
-
Conduct all work involving this compound within a certified chemical fume hood to minimize inhalation exposure[3].
-
Ground and bond containers and receiving equipment to prevent static discharge, as the compound may be flammable[8]. Use only non-sparking tools[6].
-
Avoid direct contact with skin, eyes, and clothing[3]. In case of contact, immediately flush the affected area with plenty of water[1]. If on skin, remove all contaminated clothing and rinse with water/shower.
-
Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated place away from heat and ignition sources[1].
3. Post-Handling:
-
Wash hands thoroughly with soap and water after handling the compound[9].
-
Clean the work area and any equipment used.
-
Decontaminate or dispose of used PPE according to your institution's guidelines.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
-
Waste Segregation: All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated, properly labeled hazardous waste container[7]. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Container Management: Use chemically resistant containers for waste collection. Keep waste containers securely closed, except when adding waste, and store them in a well-ventilated area[1][7].
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound"[7].
-
Disposal: Dispose of the waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations[9].
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. hsa.ie [hsa.ie]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. airgas.com [airgas.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
